Spiro[indoline-3,4'-piperidin]-2-one hydrochloride
Description
Properties
IUPAC Name |
spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c15-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)14-11;/h1-4,13H,5-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFMLWOZVQXZNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3NC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625284 | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356072-46-3, 252882-61-4 | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Spiro[indoline-3,4'-piperidin]-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Spiro[indoline-3,4'-piperidin]-2-one hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The spiro-oxindole scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds. This document details the synthetic pathways, purification methods, and analytical characterization of the title compound, presenting quantitative data in a clear, tabular format. Detailed experimental protocols and workflow diagrams generated using Graphviz are provided to facilitate replication and further research.
Introduction
Spirocyclic compounds, particularly those incorporating indole and piperidine rings, hold a prominent position in organic and medicinal chemistry. The unique three-dimensional architecture of spiro compounds often leads to novel pharmacological properties and improved target binding. Spiro[indoline-3,4'-piperidin]-2-one serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Derivatives of this core structure have shown potential as anticancer, antiviral, and neuroprotective agents. This guide aims to provide researchers with a detailed technical resource for the synthesis and characterization of the hydrochloride salt of this important spiro compound.
Synthesis of this compound
The synthesis of Spiro[indoline-3,4'-piperidin]-2-one is typically achieved through a multi-step process involving the formation of a protected piperidine precursor, followed by cyclization and deprotection. The final step involves the formation of the hydrochloride salt.
Synthetic Pathway
A common synthetic route involves the initial preparation of 1'-benzylspiro[indoline-3,4'-piperidin]-2-one, followed by a debenzylation step to yield the free spiro[indoline-3,4'-piperidin]-2-one. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.
Experimental Protocols
Step 1: Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one [1]
-
Dissolve hydroxyindole (3.00 g, 22.5 mmol) in tetrahydrofuran (THF, 20 mL) under an argon atmosphere.
-
Sequentially add a THF solution (20 mL) of benzylbis(2-chloroethyl)amine (5.20 g, 22.5 mmol) to the reaction mixture.
-
Add sodium hydride (1.60 g, 67.6 mmol) at room temperature and stir the mixture for 1 hour.
-
Heat the reaction mixture to 90 °C and continue stirring for 3 hours.
-
After cooling to room temperature, add a THF solution (10 mL) of sodium hydride (0.540 g, 22.5 mmol) and continue stirring at 90 °C for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride and stir for 10 minutes at room temperature.
-
Pour the mixture into a combination of saturated aqueous sodium bicarbonate solution and brine, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: chloroform:methanol = 20:1) to obtain 1'-benzylspiro[indoline-3,4'-piperidin]-2-one as a yellow amorphous solid.[1]
Step 2: Synthesis of Spiro[indoline-3,4'-piperidin]-2-one [1]
-
Dissolve 1'-benzylspiro[indoline-3,4'-piperidin]-2-one (300 mg, 1.03 mmol) in methanol (5 mL).
-
Add 10% palladium on carbon (30.0 mg) to the solution.
-
Stir the mixture at room temperature under a hydrogen atmosphere for 15 hours.
-
Filter the reaction solution through diatomaceous earth and concentrate under reduced pressure to yield spiro[indoline-3,4'-piperidin]-2-one as a colorless amorphous solid.[1]
Step 3: Synthesis of this compound
-
Dissolve the spiro[indoline-3,4'-piperidin]-2-one free base in a minimal amount of a suitable solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Characterization Data
The synthesized compounds are characterized by various spectroscopic and analytical techniques. The following tables summarize the key quantitative data.
Physicochemical Properties
| Property | Value | Reference |
| Spiro[indoline-3,4'-piperidin]-2-one | ||
| Molecular Formula | C₁₂H₁₄N₂O | [2] |
| Molecular Weight | 202.26 g/mol | |
| Physical Form | Colorless amorphous solid | [1] |
| CAS Number | 252882-61-4 | [2] |
| This compound | ||
| Molecular Formula | C₁₂H₁₅ClN₂O | [] |
| Molecular Weight | 238.71 g/mol | [] |
| Physical Form | Solid | |
| CAS Number | 356072-46-3 |
Spectroscopic Data
¹H-NMR Data for Spiro[indoline-3,4'-piperidin]-2-one (Free Base) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1.73-1.78 | m | - | 2H | Piperidine-H |
| 1.88-1.94 | m | - | 2H | Piperidine-H |
| 3.06-3.12 | m | - | 2H | Piperidine-H |
| 3.35-3.41 | m | - | 2H | Piperidine-H |
| 6.92 | d | 7.7 | 1H | Ar-H |
| 7.04 | t | 7.7 | 1H | Ar-H |
| 7.22 | t | 7.7 | 1H | Ar-H |
| 7.42 | d | 7.7 | 1H | Ar-H |
| 8.70 | br | - | 1H | NH |
Note: The ¹H-NMR spectrum of the hydrochloride salt is expected to show a downfield shift of the signals corresponding to the protons on the piperidine ring and the indoline NH due to the protonation of the nitrogen atoms.
Additional characterization data such as ¹³C-NMR, IR, and Mass Spectrometry for the free base and its hydrochloride salt can be found in various chemical databases.[4]
Potential Applications and Biological Significance
The spiro[indoline-3,4'-piperidin]-2-one scaffold is a key building block in the development of various therapeutic agents. The unique structural features of this class of compounds allow for diverse functionalization, leading to a broad spectrum of biological activities.
Derivatives of spiro-indolinones have demonstrated significant antiproliferative properties against various human cancer cell lines.[5][6] Some compounds have shown multi-targeted inhibitory properties against key kinases such as EGFR and VEGFR-2.[5] Furthermore, recent studies have highlighted the potential of this scaffold in developing agents against SARS-CoV-2.[5][6] The structural rigidity and synthetic tractability of the spiro[indoline-3,4'-piperidin]-2-one core make it an attractive starting point for the design of novel therapeutics.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols and characterization data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatile nature of the spiro-oxindole scaffold, coupled with its significant biological activities, underscores its importance in the ongoing quest for novel therapeutic agents. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.
References
- 1. SPIRO[INDOLINE-3,4'-PIPERIDIN]-2-ONE | 252882-61-4 [chemicalbook.com]
- 2. Spiro(indole-3,4'-piperidin)-2(1H)-one | C12H14N2O | CID 18435788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SPIRO[INDOLINE-3,4'-PIPERIDIN]-2-ONE(252882-61-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Spiro[indoline-3,4'-piperidin]-2-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Spiro[indoline-3,4'-piperidin]-2-one and its hydrochloride salt, a molecule of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific data for the hydrochloride salt in published literature, this guide presents the detailed spectroscopic data for the free base, Spiro[indoline-3,4'-piperidin]-2-one, and outlines the general experimental protocols applicable for the characterization of both forms.
Chemical and Physical Properties
| Identifier | Value |
| Chemical Name | Spiro[indoline-3,4'-piperidin]-2-one hydrochloride |
| CAS Number | 356072-46-3 |
| Molecular Formula | C₁₂H₁₅ClN₂O |
| Molecular Weight | 238.71 g/mol |
| Free Base Name | Spiro[indoline-3,4'-piperidin]-2-one |
| Free Base CAS | 252882-61-4 |
| Free Base Formula | C₁₂H₁₄N₂O |
| Free Base Mol. Wt. | 202.25 g/mol |
Spectroscopic Data of Spiro[indoline-3,4'-piperidin]-2-one (Free Base)
The following tables summarize the available spectroscopic data for the free base form of the title compound. It is important to note that the chemical shifts in the NMR spectra of the hydrochloride salt are expected to differ, particularly for the protons and carbons in the piperidine ring, due to the protonation of the nitrogen atom.
¹H NMR Data
Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.70 | br | 1H | Indoline N-H |
| 7.42 | d, J=7.7Hz | 1H | Aromatic C-H |
| 7.22 | t, J=7.7Hz | 1H | Aromatic C-H |
| 7.04 | t, J=7.7Hz | 1H | Aromatic C-H |
| 6.92 | d, J=7.7Hz | 1H | Aromatic C-H |
| 3.35-3.41 | m | 2H | Piperidine C-H |
| 3.06-3.12 | m | 2H | Piperidine C-H |
| 1.88-1.94 | m | 2H | Piperidine C-H |
| 1.73-1.78 | m | 2H | Piperidine C-H |
Data sourced from ChemicalBook.[1]
¹³C NMR, IR, and Mass Spectrometry Data
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of spiro[indoline-3,4'-piperidin]-2-one and its derivatives. These protocols are based on standard practices for the characterization of organic compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. The sample would be prepared as a KBr pellet. The spectrum would be recorded in the range of 4000–400 cm⁻¹. Expected characteristic peaks would include N-H stretching, C=O (amide) stretching, and aromatic C-H stretching vibrations.
Mass Spectrometry (MS)
Mass spectra would be acquired on a triple quadrupole LC/MS spectrometer using electrospray ionization (ESI). This technique would provide information about the molecular weight of the compound and its fragmentation pattern.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for the Synthesis and Spectroscopic Characterization.
References
chemical and physical properties of Spiro[indoline-3,4'-piperidin]-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiro[indoline-3,4'-piperidin]-2-one hydrochloride is a heterocyclic compound belonging to the spirooxindole class, a privileged scaffold in medicinal chemistry and drug discovery. The rigid, three-dimensional structure of the spiro[indoline-3,4'-piperidine] core provides a unique framework for the development of therapeutic agents targeting a variety of biological pathways. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols and an exploration of its potential biological significance.
Chemical and Physical Properties
This compound is a solid compound at room temperature and is typically stored at 4°C.[1] Its chemical structure combines an indoline-2-one moiety with a piperidine ring through a spirocyclic junction.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 356072-46-3 | [1] |
| Molecular Formula | C₁₂H₁₅ClN₂O | [1] |
| Molecular Weight | 238.71 g/mol | [2] |
| Physical Form | Solid | [1] |
| Storage Temperature | 4°C | [1] |
| Boiling Point | 435.9°C at 760 mmHg | [3] |
| Flash Point | 217.4°C | [3] |
| Melting Point | No data available | [3] |
| Solubility | No data available | [3] |
| pKa | No data available | [3] |
Synthesis and Characterization
The synthesis of Spiro[indoline-3,4'-piperidin]-2-one typically involves a multi-step process, which can be adapted to produce the hydrochloride salt in the final step.
Experimental Protocol: Synthesis of Spiro[indoline-3,4'-piperidin]-2-one
A common synthetic route involves the reaction of a protected piperidone derivative with an isatin derivative, followed by deprotection and cyclization. A detailed, multi-step synthesis of the free base has been described, starting from hydroxyindole and benzylbis(2-chloroethyl)amine. The intermediate, 1'-benzylspiro[indoline-3,4'-piperidin]-2-one, is then debenzylated to yield the final product.[4]
Step 1: Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one [4]
-
Dissolve hydroxyindole in tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Add a THF solution of benzylbis(2-chloroethyl)amine.
-
Add sodium hydride at room temperature and stir for 1 hour.
-
Heat the mixture to 90°C and continue stirring for 3 hours.
-
Cool the reaction to room temperature and add another portion of sodium hydride in THF.
-
Continue stirring at 90°C for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate after partitioning between a saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: chloroform:methanol = 20:1).
Step 2: Synthesis of Spiro[indoline-3,4'-piperidin]-2-one [4]
-
Dissolve 1'-benzylspiro[indoline-3,4'-piperidin]-2-one in methanol.
-
Add 10% palladium on carbon.
-
Stir the mixture at room temperature under a hydrogen atmosphere for 15 hours.
-
Filter the reaction mixture through diatomaceous earth and concentrate the filtrate under reduced pressure to obtain the final product.
Step 3: Formation of the Hydrochloride Salt To obtain this compound, the free base from Step 2 can be dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid in the same or a compatible solvent. The resulting precipitate can then be collected by filtration, washed with a cold solvent, and dried.
Analytical Characterization
The structure and purity of Spiro[indoline-3,4'-piperidin]-2-one and its hydrochloride salt can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (400 MHz, CDCl₃) of Spiro[indoline-3,4'-piperidin]-2-one (Free Base): δ: 1.73-1.78 (m, 2H), 1.88-1.94 (m, 2H), 3.06-3.12 (m, 2H), 3.35-3.41 (m, 2H), 6.92 (d, J=7.7Hz, 1H), 7.04 (t, J=7.7Hz, 1H), 7.22 (t, J=7.7Hz, 1H), 7.42 (d, J=7.7Hz, 1H), 8.70 (br, 1H).[4] Note: The NMR spectrum of the hydrochloride salt would be expected to show shifts in the signals of the protons adjacent to the piperidine nitrogen due to protonation.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis. A typical system might involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile with a modifier such as trifluoroacetic acid or formic acid. Detection can be performed using a UV detector at a wavelength determined by the UV absorbance maximum of the compound.
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. For the hydrochloride salt, the mass spectrum would show a peak corresponding to the protonated free base [M+H]⁺.
Biological Activity and Potential Applications
The spiro[indoline-3,4'-piperidine]-2-one scaffold is a key structural motif in a number of biologically active molecules. While specific biological data for this compound is limited in the public domain, research on related compounds provides insights into its potential therapeutic applications.
Derivatives of the spiro[indoline-3,4'-piperidine]-2-one core have been identified as potent and selective dual inhibitors of the c-Met and ALK (Anaplastic Lymphoma Kinase) receptor tyrosine kinases.[5] These kinases are crucial targets in oncology, as their dysregulation is implicated in the growth and metastasis of various cancers.
Furthermore, other spirooxindole derivatives have been investigated for their potential as anti-SARS-CoV-2 agents and for their activity against various cancer cell lines, including breast cancer, by modulating the p53-Mdm2 pathway.
Safety and Handling
This compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[6]
Visualizations
Logical Workflow for Synthesis
Caption: Synthesis of this compound.
Conclusion
This compound is a compound with significant potential for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical routes, and its structure possesses the key features of a privileged scaffold. While specific biological data for this particular hydrochloride salt is not widely available, the known activities of related compounds, particularly as kinase inhibitors in oncology, suggest that it is a valuable candidate for screening and further development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists working with this promising molecule.
References
- 1. SPIRO[INDOLINE-3,4'-PIPERIDIN]-2-ONE | 252882-61-4 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 356072-46-3 [chemicalbook.com]
- 4. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] [trbextract.com]
- 6. This compound | 356072-46-3 [sigmaaldrich.com]
The Spiro[indoline-3,4'-piperidine] Scaffold: A Technical Guide to its Discovery, History, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[indoline-3,4'-piperidine] core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its unique three-dimensional structure and its presence in both natural products and clinically relevant molecules. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this important scaffold. It further details its application in the development of potent and selective inhibitors for various therapeutic targets, including c-Met, ALK, and the ghrelin receptor. This document includes a compilation of quantitative biological data, detailed experimental protocols for key syntheses, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Discovery and Historical Perspective
The spiro[indoline-3,4'-piperidine] scaffold, a key structural motif in a variety of biologically active compounds, has a rich history rooted in the exploration of novel chemical entities for therapeutic applications. While the core structure is found in complex natural products such as the spiroindimicin alkaloids, its initial foray into medicinal chemistry appears to be documented in the patent literature.
A seminal patent, US4477667A, filed in the early 1980s, described the synthesis of spiro[indoline-3,4'-piperidine]s and their potential utility as antidepressants, anticonvulsants, and tranquilizers. This early work laid the foundation for the exploration of this scaffold's therapeutic potential. The patent detailed synthetic routes starting from oxindoles, which were bisalkylated and subsequently reduced to form the spiro-indoline core. This initial disclosure highlighted the potential of this unique three-dimensional structure to interact with biological targets in a manner distinct from its flatter, aromatic counterparts.
The spirocyclic nature of the scaffold imparts a rigid, defined orientation of substituents in three-dimensional space, a feature that has become increasingly recognized as advantageous in modern drug design. This inherent three-dimensionality allows for more precise and selective interactions with the complex topographies of protein binding sites.
Synthetic Methodologies: An Evolutionary Overview
The synthesis of the spiro[indoline-3,4'-piperidine] core has evolved significantly since its initial disclosure. Early methods often involved multi-step sequences, while contemporary approaches have focused on efficiency and diversity, with a notable emphasis on multi-component reactions.
Early Synthetic Routes
Initial syntheses, as described in the patent literature, typically involved the construction of a spiro-oxindole intermediate followed by reduction. A common strategy involved the bis-alkylation of an oxindole with a nitrogen mustard derivative in the presence of a strong base like sodium hydride. The resulting spiro-oxindole was then reduced using a powerful reducing agent such as lithium aluminum hydride to yield the desired spiro[indoline-3,4'-piperidine].
Modern Synthetic Approaches: The Rise of Multi-Component Reactions
In recent years, the development of multi-component reactions (MCRs) has revolutionized the synthesis of complex heterocyclic scaffolds, including the spiro[indoline-3,4'-piperidine] core. These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of diverse compounds.
One-pot, four-component reactions involving arylamines, methyl propiolate, isatin, and either malononitrile or ethyl cyanoacetate have been successfully employed to construct functionalized spiro[indoline-3,4'-pyridine] derivatives, which can be considered close analogs and potential precursors to the fully saturated piperidine ring. These reactions often proceed under mild conditions and are catalyzed by simple bases like triethylamine.
Applications in Drug Discovery
The unique structural features of the spiro[indoline-3,4'-piperidine] scaffold have made it a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. This has led to its successful application in the development of inhibitors for a range of important drug targets.
c-Met and ALK Kinase Inhibitors
The receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase) are well-validated targets in oncology. Aberrant signaling through these kinases is implicated in the growth, proliferation, and metastasis of various cancers. The spiro[indoline-3,4'-piperidine] scaffold has proven to be an excellent platform for the design of potent and selective dual inhibitors of c-Met and ALK.
Derivatives of this scaffold have demonstrated impressive inhibitory activity in both biochemical and cellular assays, with some compounds exhibiting single-digit nanomolar potency. The three-dimensional nature of the spirocyclic core allows for optimal positioning of substituents to interact with key residues in the ATP-binding pockets of these kinases.
Ghrelin Receptor Modulation
The ghrelin receptor (also known as the growth hormone secretagogue receptor, GHS-R1a) is a G-protein coupled receptor that plays a crucial role in regulating appetite, metabolism, and growth hormone release. The spiro[indoline-3,4'-piperidine] scaffold has been utilized in the design of potent growth hormone secretagogues that act as ghrelin mimetics. These compounds have the potential to be developed for the treatment of conditions such as cachexia and age-related frailty.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of representative spiro[indoline-3,4'-piperidine] derivatives against key therapeutic targets.
Table 1: Inhibitory Activity of Spiro[indoline-3,4'-piperidine] Derivatives against c-Met and ALK Kinases
| Compound ID | Target | IC50 (nM) | Assay Type | Reference |
| 5b (SMU-B) | c-Met | 2.5 | Biochemical | [1] |
| ALK | 3.8 | Biochemical | [1] | |
| c-Met | 28 | Cellular (GTL-16) | [1] | |
| ALK | 85 | Cellular (Karpas-299) | [1] | |
| Compound 3 | c-Met | 1.8 | Biochemical | |
| Compound 4 | c-Met | 3.2 | Biochemical |
Table 2: Activity of Spiro[indoline-3,4'-piperidine] Derivatives at the Ghrelin Receptor (GHS-R1a)
| Compound ID | Activity Type | EC50 (nM) | Assay Type | Reference |
| L-163,255 | Agonist | 0.8 | Calcium mobilization | |
| MK-0677 Analog | Agonist | 1.2 | Calcium mobilization |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key spiro[indoline-3,4'-piperidine] intermediates and derivatives, based on published literature.
General Procedure for the Four-Component Synthesis of Spiro[indoline-3,4'-pyridine] Derivatives
-
A solution of an appropriate arylamine (2.0 mmol) and methyl propiolate (2.0 mmol) in 5 mL of ethanol is stirred at room temperature overnight.
-
To this mixture, isatin (2.0 mmol), malononitrile (2.0 mmol), and triethylamine (0.4 mmol) are added.
-
The reaction mixture is then heated under reflux for approximately 24 hours.
-
The solution is concentrated to about half its original volume.
-
The resulting precipitate is collected by filtration and washed with ethanol to yield the pure spiro[indoline-3,4'-pyridine] product.[2]
Synthesis of 1'-Methylspiro[indoline-3,4'-piperidine]
-
Step 1: Synthesis of 1'-Methylspiro[oxindole-3,4'-piperidine]
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in dimethylformamide (150 mL) is added oxindole (13.3 g, 0.1 mol) portionwise at a temperature maintained below 30°C.
-
The mixture is stirred for 1 hour, and then 1-methyl-4-piperidone (11.3 g, 0.1 mol) is added dropwise.
-
The reaction is stirred at room temperature for 16 hours and then poured into ice water.
-
The resulting solid is collected by filtration, washed with water, and dried to afford the intermediate spiro-oxindole.
-
-
Step 2: Reduction to 1'-Methylspiro[indoline-3,4'-piperidine]
-
To a solution of the spiro-oxindole from the previous step (0.05 mol) in anhydrous tetrahydrofuran (100 mL) is added lithium aluminum hydride (3.8 g, 0.1 mol) portionwise.
-
The mixture is refluxed for 16 hours, then cooled in an ice bath.
-
The reaction is quenched by the sequential addition of water (3.8 mL), 15% sodium hydroxide solution (3.8 mL), and water (11.4 mL).
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords the pure 1'-methylspiro[indoline-3,4'-piperidine].
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by spiro[indoline-3,4'-piperidine] derivatives and a general workflow for their synthesis and evaluation.
Caption: Simplified c-Met signaling pathway and the inhibitory action of spiro[indoline-3,4'-piperidine] derivatives.
Caption: Key downstream signaling pathways activated by oncogenic ALK fusion proteins and their inhibition.
Caption: Ghrelin receptor signaling cascade leading to growth hormone secretion and its activation by spiro[indoline-3,4'-piperidine] agonists.
References
- 1. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized spiro[indoline-3,4’-pyridines] and spiro[indoline-3,4’-pyridinones] via one-pot four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spiro[indoline-3,4'-piperidin]-2-one Hydrochloride: A Versatile Scaffold for Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[indoline-3,4'-piperidin]-2-one core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents. The hydrochloride salt of this compound serves as a stable and readily available building block for a variety of chemical transformations, making it an invaluable tool for drug discovery and development. This technical guide provides a comprehensive overview of the synthetic utility of spiro[indoline-3,4'-piperidin]-2-one hydrochloride, with a focus on its application in the synthesis of potent inhibitors of key biological targets.
Chemical Properties and Reactivity
This compound possesses two key reactive sites: the secondary amine of the piperidine ring and the lactam nitrogen of the indolinone core. The piperidine nitrogen is nucleophilic and readily undergoes a variety of functionalization reactions, including N-alkylation, reductive amination, and acylation. The indolinone nitrogen can also be functionalized, although it is generally less reactive than the piperidine nitrogen. The aromatic ring of the indolinone moiety can be modified through electrophilic aromatic substitution or cross-coupling reactions, further expanding the chemical space accessible from this versatile building block.
Synthetic Methodologies and Applications
This compound is a key starting material for the synthesis of a diverse range of bioactive molecules. The following sections detail common synthetic transformations and provide exemplary experimental protocols.
N-Functionalization of the Piperidine Ring
The secondary amine of the piperidine ring is the most common site for derivatization, allowing for the introduction of a wide array of substituents to modulate the pharmacological properties of the resulting compounds.
N-alkylation is a straightforward method to introduce alkyl groups onto the piperidine nitrogen. This reaction is typically carried out using an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: General Procedure for N-Alkylation
To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, is added a base (e.g., K₂CO₃, Et₃N, or DIPEA, 2-3 eq.). The appropriate alkyl halide (1.1-1.5 eq.) is then added, and the reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated product.
Reductive amination provides a versatile method for the synthesis of N-substituted derivatives by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.
Experimental Protocol: General Procedure for Reductive Amination
A mixture of this compound (1.0 eq.), an aldehyde or ketone (1.2 eq.), and a suitable reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is stirred in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature. A catalytic amount of acetic acid may be added to facilitate iminium ion formation. The reaction is monitored by TLC or LC-MS. Once the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to yield the N-substituted product.
Modification of the Indolinone Ring
The aromatic ring of the indolinone core can be functionalized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This requires prior halogenation of the indolinone ring, typically at the 5- or 6-position. The N-protected spiro[indoline-3,4'-piperidin]-2-one is often used for these transformations.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Brominated Spiro[indoline-3,4'-piperidin]-2-one Derivative
A mixture of the 5-bromo-spiro[indoline-3,4'-piperidin]-2-one derivative (1.0 eq.), a boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq.) in a solvent system such as a mixture of toluene, ethanol, and water is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to give the desired coupled product.
Application in Drug Discovery: Case Studies
The spiro[indoline-3,4'-piperidin]-2-one scaffold is a key component in the design of inhibitors for several important cancer targets.
MDM2-p53 Interaction Inhibitors
The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. Spirooxindoles have emerged as a potent class of MDM2 inhibitors.[1][2][3]
Synthetic Workflow for Spirooxindole-based MDM2 Inhibitors
Caption: Synthetic workflow for MDM2 inhibitors.
Experimental Protocol: Synthesis of a Spirooxindole-pyrrolidine MDM2 Inhibitor Precursor
A mixture of an appropriate isatin (1.0 eq.), sarcosine (1.0 eq.), and a dipolarophile (e.g., an α,β-unsaturated ketone) (1.0 eq.) in a suitable solvent like ethanol is refluxed for 2-4 hours.[4] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the spirooxindole-pyrrolidine derivative. This core can then be further functionalized.
c-Met/ALK Inhibitors
The receptor tyrosine kinases c-Met and anaplastic lymphoma kinase (ALK) are validated targets in oncology. Dysregulation of their signaling pathways is implicated in the progression of various cancers. Spiro[indoline-3,4'-piperidin]-2-one derivatives have been developed as potent dual inhibitors of c-Met and ALK.[2][5]
Synthetic Workflow for Spiro[indoline-3,4'-piperidin]-2-one based c-Met/ALK Inhibitors
Caption: Synthetic workflow for c-Met/ALK inhibitors.
Experimental Protocol: Synthesis of a 1'-Methyl-spiro[indoline-3,4'-piperidin]-2-one Intermediate
To a solution of this compound in a suitable solvent, a base such as triethylamine is added to neutralize the salt. Formaldehyde (as an aqueous solution or paraformaldehyde) is then added, followed by a reducing agent like sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion. The work-up and purification are performed as described in the general reductive amination protocol to yield 1'-methyl-spiro[indoline-3,4'-piperidin]-2-one. This intermediate can then be halogenated and used in subsequent Suzuki coupling reactions to build the final c-Met/ALK inhibitor.
Quantitative Data
The following tables summarize representative yields for key synthetic transformations and biological activities of selected derivatives.
Table 1: Representative Yields for N-Functionalization Reactions
| Entry | R | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Benzyl | Benzyl bromide, K₂CO₃, Acetone, reflux | 1'-Benzyl-spiro[indoline-3,4'-piperidin]-2-one | 85 | [6] |
| 2 | Methyl | Formaldehyde, NaBH(OAc)₃, DCM, rt | 1'-Methyl-spiro[indoline-3,4'-piperidin]-2-one | 92 | [2] |
| 3 | 4-Fluorobenzyl | 4-Fluorobenzaldehyde, NaBH(OAc)₃, DCE, rt | 1'-(4-Fluorobenzyl)-spiro[indoline-3,4'-piperidin]-2-one | 88 | [2] |
Table 2: Biological Activity of Spiro[indoline-3,4'-piperidin]-2-one Derivatives
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| MDM2 Inhibitor 1 | MDM2-p53 | TR-FRET | 8.6 | [3] |
| MDM2 Inhibitor 2 | MDM2-p53 | ELISA | 120 | [7] |
| c-Met/ALK Inhibitor 1 | c-Met | Kinase Assay | 1.5 | [2] |
| c-Met/ALK Inhibitor 1 | ALK | Kinase Assay | 3.2 | [2] |
| c-Met/ALK Inhibitor 2 | c-Met | Kinase Assay | 0.8 | [5] |
| c-Met/ALK Inhibitor 2 | ALK | Kinase Assay | 2.1 | [5] |
Signaling Pathways
Derivatives of spiro[indoline-3,4'-piperidin]-2-one have been shown to modulate critical signaling pathways in cancer.
p53-MDM2 Signaling Pathway
Spirooxindole-based inhibitors disrupt the interaction between p53 and its negative regulator MDM2, leading to the activation of p53 and subsequent tumor suppression.
Caption: p53-MDM2 signaling pathway and inhibition.
c-Met/ALK Signaling Pathways
Spiro[indoline-3,4'-piperidin]-2-one derivatives can inhibit the kinase activity of both c-Met and ALK, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and migration.[1][8][9]
Caption: c-Met/ALK signaling and inhibition.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and drug discovery. Its straightforward functionalization at multiple positions allows for the rapid generation of diverse chemical libraries. The successful application of this scaffold in the development of potent inhibitors of challenging targets like MDM2 and c-Met/ALK underscores its significance. This guide provides a foundational understanding of the chemistry and applications of this important heterocyclic core, aiming to facilitate further innovation in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPIRO[INDOLINE-3,4'-PIPERIDIN]-2-ONE | 252882-61-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Novel Spiro[indoline-3,4'-piperidine] Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[indoline-3,4'-piperidine] scaffold is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic molecules. Its unique three-dimensional structure has garnered significant attention in medicinal chemistry, leading to the development of potent therapeutic agents. This technical guide provides an in-depth overview of the structural elucidation of novel derivatives of this scaffold, focusing on the integration of spectroscopic and crystallographic techniques.
Synthesis of the Spiro[indoline-3,4'-piperidine] Core
A common and effective method for the synthesis of the spiro[indoline-3,4'-piperidine] core involves a multi-component reaction. One such approach is the [3+2] cycloaddition reaction of an azomethine ylide with a suitable dipolarophile. The azomethine ylides are typically generated in situ from the condensation of an isatin derivative with an amino acid, such as sarcosine or L-proline.
A representative synthetic scheme is the one-pot, three-component reaction involving an isatin, an amino acid, and a dipolarophile. For instance, the reaction of isatin, sarcosine, and a suitable dipolarophile in methanol under reflux conditions yields the desired spiro[indoline-3,4'-piperidine] derivative.[1] The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the product can be purified using column chromatography.[1]
Spectroscopic Characterization
The unambiguous structural elucidation of novel spiro[indoline-3,4'-piperidine] derivatives relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the intricate structure of these molecules in solution. A comprehensive analysis involves one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, multiplicity, and integration of the protons in the molecule. Key diagnostic signals for the spiro[indoline-3,4'-piperidine] core include the aromatic protons of the indoline ring, typically observed in the range of 6.5-8.0 ppm, and the aliphatic protons of the piperidine ring, which appear in the upfield region of the spectrum.[2][3]
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical shifts. The spiro carbon, a quaternary carbon at the junction of the two rings, is a characteristic signal and typically appears around 45-75 ppm.[3][4][5] The carbonyl carbon of the oxindole moiety is observed further downfield, usually above 170 ppm.[3][4][5]
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, allowing for the assignment of protons on adjacent carbon atoms within the piperidine and indoline rings.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of carbon signals based on their attached protons.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, thus confirming the overall connectivity and the spirocyclic nature of the compound.[6][8]
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Spiro[indoline-3,4'-piperidine] Derivative
| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |
| Indoline Moiety | ||
| 1-NH | 8.70, br s | - |
| 4-H | 7.02, d, J=7.2 | 123.40 |
| 5-H | 6.88, t, J=7.5 | 121.66 |
| 6-H | 7.18, t, J=7.6 | 128.28 |
| 7-H | 6.85, d, J=7.8 | 109.96 |
| 2-C=O | - | 177.81 |
| 3-C (Spiro) | - | 46.52 |
| 3a-C | - | 134.25 |
| 7a-C | - | 142.48 |
| Piperidine Moiety | ||
| 2'-H₂, 6'-H₂ | 3.06-3.12, m | 48.22 |
| 3'-H₂, 5'-H₂ | 1.73-1.78, m | 35.45 |
| 1'-CH₃ | 2.24, s | 43.53 |
Note: Data is compiled and representative based on similar structures found in the literature.[2][3][5][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the novel compound. High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the calculation of the molecular formula.[4] The fragmentation pattern observed in the MS/MS spectrum can provide additional structural information, helping to confirm the presence of key functional groups and the connectivity of the core structure.[9]
Table 2: Representative Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Inferred Property |
| HRMS | ESI+ | [M+H]⁺ | Molecular Formula Confirmation |
| MS/MS | CID | Fragment ions | Structural Fragment Information |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural proof, offering precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.[10][11] Obtaining a single crystal suitable for X-ray analysis is often a crucial step in the structural elucidation of complex molecules like spiro[indoline-3,4'-piperidine] derivatives. The resulting crystal structure confirms the connectivity of the atoms and provides a detailed three-dimensional representation of the molecule.[5]
Table 3: Representative Crystallographic Data
| Parameter | Value |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 11.8333(6) |
| b (Å) | 12.8151(6) |
| c (Å) | 17.1798(8) |
| α (°) | 77.317(4) |
| β (°) | 74.147(4) |
| γ (°) | 66.493(5) |
| Volume (ų) | 2280.0(2) |
| Z | 1 |
Note: Data is representative of a similar class of compounds.[5]
Experimental Protocols
General Synthesis Protocol for Spiro[indoline-3,4'-piperidine] Derivatives[1]
-
To a solution of the appropriate isatin (1.0 mmol) and amino acid (e.g., sarcosine, 1.0 mmol) in methanol (5 mL), add the dipolarophile (1.0 mmol).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
NMR Sample Preparation and Analysis
-
Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process and analyze the spectra using appropriate software.
High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in the desired mass range to observe the protonated molecule [M+H]⁺.
-
Determine the accurate mass and compare it with the calculated mass for the proposed molecular formula.
Single-Crystal X-ray Diffraction
-
Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.
-
Collect the diffraction data at a controlled temperature (e.g., 100 K).
-
Solve and refine the crystal structure using appropriate software packages.
Workflow and Biological Context
The structural elucidation of novel spiro[indoline-3,4'-piperidine] derivatives is a systematic process that integrates synthesis, purification, and various analytical techniques.
Many spiro[indoline-3,4'-piperidine] derivatives exhibit significant anticancer activity by inhibiting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[12][13][14][15] The binding of these small molecules to MDM2 prevents the ubiquitination and subsequent degradation of p53, leading to the accumulation of p53 in cancer cells. This, in turn, activates downstream pathways that result in cell cycle arrest and apoptosis.
References
- 1. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SPIRO[INDOLINE-3,4'-PIPERIDIN]-2-ONE | 252882-61-4 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi-res.com [mdpi-res.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3'-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation [mdpi.com]
- 13. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arpi.unipi.it [arpi.unipi.it]
The Spiro[indoline-3,4'-piperidin]-2-one Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The spiro[indoline-3,4'-piperidin]-2-one core is a privileged heterocyclic motif that has emerged as a significant scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of potent and selective therapeutic agents targeting a range of diseases, most notably cancer. This technical guide provides a detailed analysis of the structure-activity relationships (SAR) of spiro[indoline-3,4'-piperidin]-2-one analogs, summarizes key quantitative data, outlines experimental protocols for their evaluation, and visualizes relevant biological pathways.
Core Structure and Significance
The spiro[indoline-3,4'-piperidin]-2-one scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals.[1] Its inherent structural rigidity allows for a well-defined spatial orientation of substituents, which is crucial for precise molecular interactions with protein binding sites, often leading to enhanced potency and selectivity compared to more flexible acyclic counterparts.[1] This has made the scaffold a focal point for the development of novel therapeutics, particularly in oncology.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of spiro[indoline-3,4'-piperidin]-2-one analogs can be significantly modulated by substitutions at various positions on the indoline and piperidine rings. Key areas of therapeutic intervention for this class of compounds include the inhibition of receptor tyrosine kinases such as c-Met and ALK, and the disruption of the p53-MDM2 protein-protein interaction.
Analogs as c-Met/ALK Dual Inhibitors
A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidin]-2-ones have been identified as potent and selective dual inhibitors of c-Met and ALK, both of which are crucial targets in oncology.[1][2] The SAR for this class of compounds is summarized below.
Table 1: SAR of Spiro[indoline-3,4'-piperidin]-2-one Analogs as c-Met/ALK Inhibitors
| Compound | R1 (Indoline) | R2 (Piperidine) | c-Met IC50 (nM) | ALK IC50 (nM) | Cellular Potency (c-Met, GTL-16 cells) |
| 5b (SMU-B) | H | 1'-methyl | single-digit nM | single-digit nM | < 100 nM |
| Crizotinib (1) | - | - | - | - | - |
Data extracted from Li et al., 2013.[2]
Compound 5b (SMU-B), 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one, emerged as a highly potent, selective, and orally efficacious c-Met/ALK dual inhibitor.[2] It demonstrated significant tumor growth inhibition in GTL-16 human gastric carcinoma xenograft models.[2] The 1'-methyl group on the piperidine ring appears to be well-tolerated and potentially beneficial for activity.[2]
Analogs as MDM2-p53 Interaction Inhibitors
The spirooxindole scaffold, including spiro[indoline-3,4'-piperidin]-2-one derivatives, has been extensively explored for its ability to inhibit the interaction between p53 and its negative regulator, MDM2.[3] This inhibition can restore the tumor-suppressing function of p53.
Table 2: SAR of Spirooxindole Analogs as p53-MDM2 Inhibitors
| Compound | R1 | R2 | R3 | R4 | GI50 (µM) vs. Nutlin-3 |
| Analog 1 | H | 6-Cl | H | 4-Me | Promising properties compared to nutlin-3 |
| Analog 2 | H | 6-Cl | H | H | Exhibited inhibitory effects |
Data extracted from recent studies on spirooxindoles.[3]
Substitutions on the indoline ring, particularly with halogens like chlorine at the 6-position, have shown to be important for inhibitory activity against the p53-MDM2 interaction.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of spiro[indoline-3,4'-piperidin]-2-one analogs. Below are outlines of key experimental protocols.
In Vitro Kinase Inhibition Assay (for c-Met/ALK)
This assay determines the concentration of the compound required to inhibit the activity of the target kinase by 50% (IC50).
-
Reagents and Materials : Recombinant human c-Met or ALK kinase, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
The kinase, substrate, and test compound are incubated in the kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular c-Met Phosphorylation Assay
This assay measures the ability of a compound to inhibit c-Met phosphorylation in a cellular context.
-
Cell Line : GTL-16 human gastric carcinoma cell line, which has amplified c-Met.
-
Procedure :
-
Cells are seeded in appropriate plates and allowed to attach.
-
Cells are serum-starved and then treated with various concentrations of the test compound.
-
Cells are stimulated with Hepatocyte Growth Factor (HGF) to induce c-Met phosphorylation.
-
Cells are lysed, and protein concentrations are determined.
-
Phosphorylated c-Met and total c-Met levels are quantified using an ELISA or Western blotting.
-
p53-MDM2 Interaction Assay (BiFC)
The Bimolecular Fluorescence Complementation (BiFC) assay can be used to visualize and quantify the inhibition of the p53-MDM2 interaction in living cells.
-
Principle : p53 and MDM2 are fused to non-fluorescent fragments of a fluorescent protein. If p53 and MDM2 interact, the fragments come into close proximity, reconstituting the fluorescent protein.
-
Procedure :
-
Cells are co-transfected with plasmids encoding the p53 and MDM2 fusion proteins.
-
Transfected cells are treated with the test compounds.
-
The fluorescence intensity is measured using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates inhibition of the p53-MDM2 interaction.
-
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways is essential for rational drug design. The following diagrams illustrate key pathways and workflows relevant to the SAR of spiro[indoline-3,4'-piperidin]-2-one analogs.
Caption: c-Met/ALK Signaling Pathway Inhibition.
Caption: p53-MDM2 Regulatory Pathway and Inhibition.
Caption: Drug Discovery Workflow for Spiro Analogs.
Conclusion and Future Directions
The spiro[indoline-3,4'-piperidin]-2-one scaffold continues to be a highly valuable starting point for the development of targeted therapies. The SAR data accumulated to date provides a strong foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel substitutions to further optimize on-target activity while minimizing off-target effects, as well as expanding the therapeutic applications of this versatile scaffold to other disease areas. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate these ongoing drug discovery efforts.
References
Navigating the Critical Path of Early Drug Development: A Technical Guide to the Solubility and Stability of Spiro[indoline-3,4'-piperidin]-2-one hydrochloride
For Immediate Release
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable clinical candidate is fraught with challenges. Among the most critical hurdles in early-stage development are the physicochemical properties of a new active pharmaceutical ingredient (API). A thorough understanding of a compound's solubility and stability is paramount, as these characteristics profoundly influence its bioavailability, manufacturability, and shelf-life. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the solubility and stability studies of Spiro[indoline-3,4'-piperidin]-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry.
Given the current scarcity of publicly available data for this specific molecule, this document serves as a practical "how-to" guide, outlining the essential experimental protocols and data presentation strategies based on established industry standards and regulatory expectations.
The Imperative of Physicochemical Profiling
The preclinical phase of drug development, often referred to as preformulation, is a crucial stage where the intrinsic properties of an API are meticulously investigated.[1][2] These studies provide the foundational knowledge required to design a stable and effective dosage form.[1][3] Key among these are solubility and stability assessments, which help to de-risk a drug candidate and inform critical decisions in the development pathway.[4] Poor aqueous solubility, for instance, is a leading cause of low bioavailability for orally administered drugs.[5][6][7] Similarly, an unstable compound can degrade over time, leading to a loss of potency and the formation of potentially harmful impurities.
Deciphering Solubility: A Two-Pronged Approach
The solubility of an API is a measure of the maximum amount of the substance that can be dissolved in a given solvent system at a specific temperature and pH. It is a critical parameter that affects not only oral absorption but also the feasibility of parenteral formulations. The assessment of solubility is typically divided into two key types of assays: kinetic and thermodynamic.
Kinetic Solubility
Kinetic solubility is a high-throughput screening method used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[8][9] This method measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in dimethyl sulfoxide, DMSO) into an aqueous buffer.[8][10][11] While not a true measure of equilibrium, it provides a valuable initial assessment of a compound's solubility characteristics.[8]
Table 1: Template for Kinetic Solubility Data of this compound
| pH | Method | Apparent Solubility (µg/mL) |
| 2.0 | Nephelometry | [Insert Data] |
| 5.0 | Nephelometry | [Insert Data] |
| 7.4 | Nephelometry | [Insert Data] |
| 2.0 | Direct UV | [Insert Data] |
| 5.0 | Direct UV | [Insert Data] |
| 7.4 | Direct UV | [Insert Data] |
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase.[12][13] This "shake-flask" method is considered the gold standard for solubility determination and is crucial for lead optimization and formulation development.[10][12][13]
Table 2: Template for Thermodynamic Solubility Data of this compound
| Solvent System | Temperature (°C) | Incubation Time (hours) | Solubility (mg/mL) |
| 0.1 N HCl (pH 1.2) | 25 | 24 | [Insert Data] |
| Acetate Buffer (pH 4.5) | 25 | 24 | [Insert Data] |
| Phosphate Buffered Saline (PBS, pH 7.4) | 25 | 24 | [Insert Data] |
| Simulated Gastric Fluid (SGF, without pepsin) | 37 | 24 | [Insert Data] |
| Simulated Intestinal Fluid (SIF, without pancreatin) | 37 | 24 | [Insert Data] |
Unveiling Stability: Forced Degradation Studies
Forced degradation, or stress testing, is a pivotal component of preformulation studies, designed to identify the likely degradation products of an API and to establish its intrinsic stability.[14][15][16] These studies involve subjecting the drug substance to conditions more severe than those it would encounter during storage and handling.[15] The insights gained are essential for developing stability-indicating analytical methods, understanding degradation pathways, and informing formulation and packaging decisions.[14]
According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should typically include exposure to acidic, basic, and oxidative conditions, as well as thermal and photolytic stress.[14][15] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and quantifying the degradation products.[14][17]
Table 3: Template for Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition Details | Duration | Assay (%) | Major Degradants (by HPLC Peak Area %) |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | [Insert Data] | [Insert Data] |
| 1 N HCl | 24 hours | [Insert Data] | [Insert Data] | |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | [Insert Data] | [Insert Data] |
| 1 N NaOH | 24 hours | [Insert Data] | [Insert Data] | |
| Oxidation | 3% H₂O₂ | 24 hours | [Insert Data] | [Insert Data] |
| 30% H₂O₂ | 24 hours | [Insert Data] | [Insert Data] | |
| Thermal Degradation | 60°C | 7 days | [Insert Data] | [Insert Data] |
| 80°C | 7 days | [Insert Data] | [Insert Data] | |
| Photostability | ICH Q1B Option 2 (Xenon lamp) | [As per guideline] | [Insert Data] | [Insert Data] |
Experimental Protocols
Detailed and robust experimental protocols are the cornerstone of reliable solubility and stability data. The following sections outline standardized methodologies for these critical assessments.
Kinetic Solubility Assay Protocol
This protocol outlines a general procedure for determining kinetic solubility using nephelometry or UV spectrophotometry.[8][18]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small volume (e.g., 5 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the desired aqueous buffer (e.g., PBS at pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours) with gentle shaking.[18]
-
Measurement:
-
Data Analysis: Determine the highest concentration at which no precipitate is detected (nephelometry) or the concentration in the filtrate (Direct UV) to establish the apparent solubility.
Thermodynamic Solubility Assay Protocol (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility.[12]
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., various pH buffers, simulated physiological fluids) to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the supernatant.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Report the solubility as the average concentration of the saturated solution.
Forced Degradation Study Protocol
This protocol provides a general framework for conducting forced degradation studies in line with ICH guidelines.[14][19]
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the appropriate stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal and photostability studies, use the solid API.
-
Stress Application:
-
Hydrolysis: Store the acidic and basic solutions at room temperature or elevated temperatures (e.g., 60°C) for a defined period.
-
Oxidation: Store the hydrogen peroxide solution at room temperature.
-
Thermal: Place the solid API in a temperature-controlled oven.
-
Photolytic: Expose the solid API to light as specified in ICH Q1B guidelines.[16]
-
-
Time Points: Withdraw samples at appropriate time intervals.
-
Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples, including a control sample stored under normal conditions, using a stability-indicating HPLC method. The method should be capable of separating the intact API from its degradation products.
-
Data Evaluation: Calculate the percentage of degradation and the relative peak areas of the degradants.
Visualizing the Workflow
To provide a clear overview of the logical flow of these studies, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows.
Caption: Workflow for Solubility Assessment.
Caption: Workflow for Stability Assessment.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable aspect of modern drug development. For a novel compound like this compound, establishing a comprehensive physicochemical profile is the first step towards a successful formulation strategy. While specific data for this molecule remains to be published, the methodologies and frameworks presented in this guide offer a robust and scientifically sound approach for any researcher tasked with its characterization. By adhering to these principles, drug development professionals can build a solid foundation of data, enabling informed decisions and paving the way for the development of safe, stable, and effective medicines.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Preformulation – Lisa Rohan Lab [pages.pharmacy.pitt.edu]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]
- 6. Impact of physicochemical profiling for rational approach on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. evotec.com [evotec.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ijcrt.org [ijcrt.org]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
Theoretical and Computational Insights into Spiro[indoline-3,4'-piperidin]-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[indoline-3,4'-piperidin]-2-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. This technical guide provides a comprehensive overview of the theoretical and computational studies on this heterocyclic system. It details synthetic methodologies, spectroscopic characterization, and computational analysis, with a focus on its potential as a therapeutic agent, particularly as a c-Met inhibitor. Experimental protocols for relevant biological assays are also provided to facilitate further research and development in this area. The guide aims to serve as an in-depth resource for researchers and professionals involved in drug discovery and design.
Introduction
Spirocyclic systems have garnered significant attention in drug discovery due to their rigid, three-dimensional structures that allow for precise orientation of functional groups, often leading to enhanced potency and selectivity for biological targets.[1] The spiro[indoline-3,4'-piperidin]-2-one scaffold, in particular, is a key structural motif found in various natural products and synthetic molecules with a wide range of biological activities, including anticancer and antiviral properties.[2][3] Notably, derivatives of this core have emerged as potent inhibitors of the c-Met receptor tyrosine kinase, a crucial target in oncology.[1] This guide will delve into the theoretical and computational approaches used to understand the structure-activity relationships, chemical reactivity, and biological potential of this important molecular framework.
Synthesis and Spectroscopic Characterization
The synthesis of the spiro[indoline-3,4'-piperidin]-2-one core can be achieved through various synthetic routes. A common approach involves a multi-step synthesis, which is detailed below.
Experimental Protocol: Synthesis of Spiro[indoline-3,4'-piperidin]-2-one
A representative synthesis of the parent compound is outlined as follows:
-
Step 1: Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one:
-
Dissolve hydroxyindole (3.00 g, 22.5 mmol) in tetrahydrofuran (THF, 20 mL) under an argon atmosphere.
-
Sequentially add a THF solution (20 mL) of benzylbis(2-chloroethyl)amine (5.20 g, 22.5 mmol) to a larger volume of THF (100 mL).
-
Add sodium hydride (1.60 g, 67.6 mmol) at room temperature and stir the mixture for 1 hour.
-
Heat the reaction mixture to 90 °C and continue stirring for 3 hours.
-
After cooling to room temperature, add another portion of sodium hydride (0.540 g, 22.5 mmol) in THF (10 mL) and continue stirring at 90 °C for 12 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and stir for 10 minutes.
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and brine, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: chloroform:methanol = 20:1) to yield 1'-benzylspiro[indoline-3,4'-piperidin]-2-one.[4]
-
-
Step 2: Debenzylation to Yield Spiro[indoline-3,4'-piperidin]-2-one:
-
Dissolve 1'-benzylspiro[indoline-3,4'-piperidin]-2-one (300 mg, 1.03 mmol) in methanol (5 mL).
-
Add 10% palladium on carbon (30.0 mg).
-
Stir the mixture at room temperature under a hydrogen atmosphere for 15 hours.
-
Filter the reaction mixture through diatomaceous earth and concentrate the filtrate under reduced pressure to obtain spiro[indoline-3,4'-piperidin]-2-one as a colorless amorphous solid.[4]
-
Spectroscopic Data
The structural characterization of spiro[indoline-3,4'-piperidin]-2-one is confirmed by various spectroscopic techniques. The following table summarizes the key spectroscopic data for the parent compound.
| Spectroscopic Data | Spiro[indoline-3,4'-piperidin]-2-one |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 1.73-1.78 (m, 2H), 1.88-1.94 (m, 2H), 3.06-3.12 (m, 2H), 3.35-3.41 (m, 2H), 6.92 (d, J=7.7Hz, 1H), 7.04 (t, J=7.7Hz, 1H), 7.22 (t, J=7.7Hz, 1H), 7.42 (d, J=7.7Hz, 1H), 8.70 (br, 1H)[4] |
| ¹³C NMR | Data for derivatives suggest characteristic peaks for the spiro-carbon, carbonyl group, and aromatic carbons.[5][6] |
| IR (KBr, cm⁻¹) | For derivatives, characteristic peaks are observed for N-H stretching (around 3186 cm⁻¹), and two distinct C=O stretching vibrations for the piperidinyl and indolyl carbonyls (around 1705 and 1678 cm⁻¹, respectively).[3] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound is expected.[6] |
Theoretical and Computational Studies
Computational chemistry provides powerful tools to investigate the electronic and structural properties of molecules, offering insights that complement experimental data. Density Functional Theory (DFT) is a widely used method for such studies.
Computational Workflow
The following diagram illustrates a typical workflow for the theoretical and computational study of spiro[indoline-3,4'-piperidin]-2-one and its derivatives.
Caption: A flowchart of the computational workflow.
Detailed Computational Protocol
-
Geometry Optimization:
-
The 3D structure of spiro[indoline-3,4'-piperidin]-2-one is generated using molecular modeling software.
-
The geometry is optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-31G(d) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.
-
-
Frequency Calculations:
-
Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. This is crucial for understanding intermolecular interactions, including those with biological targets.
-
-
Molecular Docking:
-
To investigate the potential binding mode of spiro[indoline-3,4'-piperidin]-2-one derivatives to their biological targets (e.g., c-Met), molecular docking simulations are performed.
-
The crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
The ligand is docked into the active site of the protein, and the binding affinity and interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.
-
Biological Activity and Mechanism of Action
Derivatives of spiro[indoline-3,4'-piperidin]-2-one have demonstrated significant potential as anticancer agents, primarily through the inhibition of the c-Met receptor tyrosine kinase.
c-Met Inhibition
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its dysregulation is implicated in various cancers. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase domain can effectively block its downstream signaling.
The following diagram illustrates the c-Met signaling pathway and the proposed point of inhibition by spiro[indoline-3,4'-piperidin]-2-one derivatives.
Caption: Inhibition of the c-Met signaling pathway.
Experimental Protocols for Biological Assays
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure c-Met kinase activity.
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound (e.g., spiro[indoline-3,4'-piperidin]-2-one derivative) in 1X Kinase Buffer.
-
Prepare a 4X solution of recombinant c-Met enzyme in 1X Kinase Buffer.
-
Prepare a 2X solution of ULight™-poly GT substrate and ATP in 1X Kinase Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of the 4X enzyme solution to all wells except the negative controls.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of a Stop/Detection mix containing Eu-Antibody in 1X Detection Buffer with EDTA.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and determine the IC₅₀ values.
-
This protocol outlines the MTT assay to assess the antiproliferative activity of the compounds on the MCF-7 breast cancer cell line.
-
Cell Culture:
-
Seed MCF-7 cells in a 96-well plate at a density of 2 × 10⁵ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
-
MTT Assay:
-
After incubation, add 100 µL of MTT solution to each well and incubate for 50 minutes.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using an ELISA plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[7]
-
Quantitative Biological Data
The following table summarizes the reported IC₅₀ values for some derivatives of the spiro[indoline-3,4'-piperidin]-2-one scaffold against various cancer cell lines.
| Compound Derivative | Target/Cell Line | IC₅₀ (µM) | Reference |
| Derivative 6m | MCF-7 | 3.597 | [3] |
| Derivative 6l | MCF-7 | 3.986 | [3] |
| Various Derivatives | c-Met (TR-FRET) | 0.0147 - 17 | [8] |
| Various Derivatives | c-Met (Cell-based) | 1.56 - 1400 | [8] |
Conclusion
The spiro[indoline-3,4'-piperidin]-2-one scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide has provided a comprehensive overview of the theoretical and computational approaches that can be employed to investigate this important class of molecules. The detailed synthetic protocols, spectroscopic data, and methodologies for computational analysis and biological evaluation are intended to serve as a valuable resource for researchers. Future studies focusing on the synthesis of diverse libraries of these spiro compounds, coupled with robust computational and biological screening, are warranted to unlock their full therapeutic potential.
References
- 1. Spiro[indoline-3,4'-piperidin]-2-one for Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SPIRO[INDOLINE-3,4'-PIPERIDIN]-2-ONE | 252882-61-4 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Spiro[indoline-3,4'-piperidin]-2-one Based c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are pivotal in various cellular functions, including proliferation, survival, and motility.[1] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][2] Small molecule inhibitors targeting the ATP-binding site of c-Met have shown significant promise. Among these, compounds featuring the spiro[indoline-3,4'-piperidin]-2-one scaffold have emerged as a promising class of potent and selective c-Met inhibitors.[2][3]
This document provides detailed protocols for the synthesis of a representative c-Met inhibitor based on the spiro[indoline-3,4'-piperidin]-2-one core, specifically focusing on a Suzuki coupling strategy. Additionally, it outlines protocols for the biological evaluation of these compounds and presents a summary of their activity.
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor initiates a downstream signaling cascade that promotes cell growth, survival, and migration. Key pathways activated include the RAS-MAPK, PI3K-Akt, and STAT pathways. Small molecule inhibitors block the kinase activity of c-Met, thereby inhibiting these downstream signals.
References
- 1. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Development of Antiproliferative Agents with a Spiro[indoline-3,4'-piperidine] Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[indoline-3,4'-piperidine] scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds.[1][2][3] This unique three-dimensional structure provides a versatile framework for the design of novel therapeutic agents.[4] In the realm of oncology, derivatives of this core, often referred to as spirooxindoles, have emerged as a promising class of antiproliferative agents.[4][5] These compounds have demonstrated potent activity against a range of cancer cell lines, including those of the breast, lung, colon, and prostate.[4] Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways that are crucial for cancer cell growth, survival, and metastasis.[4]
This document provides an overview of the development of antiproliferative agents based on the spiro[indoline-3,4'-piperidine] core, including a summary of their biological activities and detailed protocols for their evaluation.
Key Molecular Targets and Mechanism of Action
Spiro[indoline-3,4'-piperidine] derivatives have been shown to exert their antiproliferative effects by targeting several critical oncogenic signaling pathways. Mechanistic studies have revealed that these compounds can induce cell cycle arrest and apoptosis, and inhibit angiogenesis and metastasis.[4] Some of the key molecular targets identified include:
-
Receptor Tyrosine Kinases (RTKs): Many spiro[indoline-3,4'-piperidine] derivatives are potent inhibitors of RTKs that are often dysregulated in cancer.
-
c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling is implicated in a wide range of human cancers.[6] Specific aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been identified as potent and selective dual inhibitors of c-Met and ALK.[6][7]
-
ALK (Anaplastic Lymphoma Kinase): Fusions and mutations in the ALK gene are drivers in several cancers, particularly non-small cell lung cancer.[6]
-
EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Certain dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] derivatives have demonstrated multi-targeted inhibitory properties against EGFR and VEGFR-2.[8][9][10]
-
-
Induction of Apoptosis: A significant mechanism of action for these compounds is the induction of programmed cell death (apoptosis). For instance, spirooxindole 6a has been shown to elevate the Bax/Bcl-2 ratio and the expression of caspase-3 in HepG2 cells, indicating a pro-apoptotic effect.[1][2]
-
Cell Cycle Arrest: These agents can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4]
The ability of the spiro[indoline-3,4'-piperidine] core to be extensively modified allows for the fine-tuning of its pharmacological properties to target specific kinases and cellular pathways, making it an attractive scaffold for the development of multi-targeted cancer therapies.[4]
Data Presentation: Antiproliferative Activity
The following tables summarize the in vitro antiproliferative activity of representative spiro[indoline-3,4'-piperidine] and related spirooxindole derivatives against various human cancer cell lines. The activity is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Antiproliferative Activity of Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5b (SMU-B) | c-Met, ALK | GTL-16 | Human Gastric Carcinoma | 0.02 | [6] |
| 5b (SMU-B) | c-Met, ALK | H1993 | Non-Small Cell Lung Cancer | 1.58 | [6] |
| 5b (SMU-B) | c-Met, ALK | H441 | Non-Small Cell Lung Cancer | 2.82 | [6] |
Table 2: Antiproliferative Activity of Spirooxindole Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6a | HepG2 | Hepatocellular Carcinoma | 6.9 | [1][2] |
| 6a | PC-3 | Prostate Cancer | 11.8 | [1][2] |
| 77 (R = H; R' = Ph) | HepG2 | Hepatocellular Carcinoma | 6.9 | |
| 77 (R = H; R' = Ph) | PC-3 | Prostate Cancer | 11.8 | |
| Doxorubicin (control) | HepG2 | Hepatocellular Carcinoma | 0.12 | |
| Doxorubicin (control) | PC-3 | Prostate Cancer | 0.62 | |
| 78 | MCF-7 | Breast Cancer | 0.68 | |
| 78 | HepG2 | Hepatocellular Carcinoma | 0.95 | |
| 78 | HCT116 | Colon Cancer | 0.74 | |
| 81b | MCF-7 | Breast Cancer | 1.28 | |
| 81b | HepG2 | Hepatocellular Carcinoma | 1.30 | |
| 81b | HCT116 | Colon Cancer | 0.76 | |
| Imatinib (control) | MCF-7 | Breast Cancer | 2.87 | |
| Imatinib (control) | HepG2 | Hepatocellular Carcinoma | 2.95 | |
| Imatinib (control) | HCT116 | Colon Cancer | 4.76 |
Table 3: Antiproliferative Activity of Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6m | MCF-7 | Breast Cancer | Potent | [8][9][10] |
| 6m | HCT116 | Colon Cancer | Potent | [8][9][10] |
| 6m | A431 | Epidermoid Carcinoma | Potent | [8][9][10] |
| 6m | PaCa2 | Pancreatic Cancer | Potent | [8][9][10] |
| Sunitinib (control) | Various | - | - | [8][9] |
| 5-Fluorouracil (control) | Various | - | - | [8][9] |
Note: "Potent" indicates that the compound was reported as the most potent in the series, with specific IC50 values in the low micromolar range as detailed in the source literature.
Visualizations
The following diagrams illustrate key concepts in the development and evaluation of spiro[indoline-3,4'-piperidine]-based antiproliferative agents.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. benchchem.com [benchchem.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Screening of Spiro[indoline-3,4'-piperidin]-2-one Based Anticancer Compounds
Introduction
The spiro[indoline-3,4'-piperidin]-2-one scaffold is a privileged structure in medicinal chemistry, recognized for its three-dimensional architecture that allows for precise interactions with biological targets.[1][2] Derivatives of this core have demonstrated significant potential as anticancer agents, with a primary proposed mechanism of action being the inhibition of the p53-MDM2 protein-protein interaction.[1][3] In healthy cells, the tumor suppressor protein p53 is maintained at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3] Many cancers with wild-type p53 exhibit an overexpression of MDM2, effectively neutralizing p53's tumor-suppressive functions. Small molecules that block the p53-MDM2 interaction can stabilize and activate p53, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][3] These application notes provide a detailed overview of the in vitro assays used to characterize the anticancer properties of Spiro[indoline-3,4'-piperidin]-2-one based compounds.
Mechanism of Action: Inhibition of the p53-MDM2 Interaction
Spiro[indoline-3,4'-piperidin]-2-one derivatives are designed to mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu26) that bind to a deep hydrophobic pocket on the MDM2 protein. By competitively occupying this pocket, these compounds disrupt the p53-MDM2 interaction, leading to the accumulation of p53. Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A) and pro-apoptotic proteins like Bax and Puma, which collectively halt cell proliferation and induce programmed cell death in cancer cells.
Below is a diagram illustrating the proposed signaling pathway.
References
Application Notes and Protocols for Multi-Component Synthesis of Spiro[indoline-3,4'-piperidine] Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the multi-component synthesis of spiro[indoline-3,4'-piperidine] libraries, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The protocols focus on efficient, one-pot reactions that allow for the rapid generation of diverse compound libraries.
Introduction
The spiro[indoline-3,4'-piperidine] core is a privileged heterocyclic motif found in a range of natural products and synthetic compounds with potent biological activities.[1][2] These compounds have garnered considerable attention in drug discovery, particularly as inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy.[3][4] Multi-component reactions (MCRs) offer a powerful and atom-economical approach to construct such complex molecular architectures in a single step from simple starting materials.[5][6] This document outlines a detailed protocol for an organocatalytic asymmetric cascade reaction to synthesize chiral spiro[indoline-3,4'-piperidine] derivatives.
Featured Application: Asymmetric Synthesis of Spiro-oxindole Piperidines as MDM2-p53 Inhibitors
This section details an organocatalytic Michael/aza-Henry/hemiaminalization cascade reaction for the asymmetric synthesis of piperidine-fused spiro-oxindole derivatives. These compounds have been shown to inhibit the proliferation of several breast cancer cell lines by interfering with the MDM2-p53 interaction.[3][4]
Experimental Workflow
The overall workflow for the synthesis and evaluation of the spiro[indoline-3,4'-piperidine] library is depicted below.
Caption: A flowchart illustrating the key stages from synthesis to biological evaluation of spiro[indoline-3,4'-piperidine] libraries.
Data Presentation
Table 1: Substrate Scope and Yields for the Four-Component Synthesis of Spiro[indoline-3,4'-pyridines]
This table summarizes the results from a one-pot, four-component reaction of arylamines, methyl propiolate, isatin, and malononitrile, catalyzed by triethylamine, to produce functionalized spiro[indoline-3,4'-pyridine] derivatives.[5]
| Entry | Arylamine (R1) | Isatin (R2) | Product | Yield (%) |
| 1a | C6H5 | H | 1a | 85 |
| 1b | 4-MeOC6H4 | H | 1b | 82 |
| 1c | 4-MeC6H4 | H | 1c | 88 |
| 1d | 4-ClC6H4 | H | 1d | 80 |
| 1e | C6H5CH2 | H | 1e | 75 |
| 1f | C6H5 | 5-Br | 1f | 83 |
| 1g | 4-MeOC6H4 | 5-Br | 1g | 81 |
| 1h | 4-MeC6H4 | 5-Br | 1h | 86 |
| 1i | 4-ClC6H4 | 5-Br | 1i | 78 |
| 1j | C6H5CH2 | 5-Br | 1j | 72 |
| 1k | C6H5 | 5-Cl | 1k | 84 |
| 1l | 4-MeOC6H4 | 5-Cl | 1l | 83 |
| 1m | 4-MeC6H4 | 5-Cl | 1m | 87 |
| 1n | 4-ClC6H4 | 5-Cl | 1n | 81 |
| 1o | C6H5CH2 | 5-Cl | 1o | 76 |
| 1p | C6H5 | 5-F | 1p | 82 |
Experimental Protocols
Protocol 1: General Procedure for the Four-Component Synthesis of Spiro[indoline-3,4'-pyridine] Derivatives (1a-1p)[5]
-
A solution of arylamine (2.0 mmol) and methyl propiolate (2.0 mmol) in 5 mL of ethanol is stirred at room temperature overnight.
-
Isatin (2.0 mmol), malononitrile (2.0 mmol), and triethylamine (0.4 mmol) are then added to the reaction mixture.
-
The mixture is heated under reflux for approximately 24 hours.
-
The solution is then concentrated to about half its original volume.
-
The resulting precipitate is collected by filtration and washed with ethanol to yield the pure product for analysis.
Protocol 2: Three-Component Synthesis of Functionalized Spiro[indoline-3,4'-pyrano[3,2-h]quinolines][7]
While not a direct synthesis of the piperidine ring, this protocol illustrates a related three-component reaction to form a spiro-oxindole system.
-
8-Hydroxyquinoline (1.0 mmol), isatin (1.1 mmol), and malononitrile or ethyl cyanoacetate (1.0 mmol) are dissolved in ethanol (20.0 mL).
-
Piperidine (1.0 mmol) is added to the solution.
-
The mixture is stirred at room temperature for approximately 12 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated, purified, and characterized.
Signaling Pathway
The synthesized spiro[indoline-3,4'-piperidine] derivatives have been shown to act as inhibitors of the MDM2-p53 interaction. Under normal cellular conditions, the tumor suppressor protein p53 is kept at low levels by MDM2, which targets p53 for proteasomal degradation. In response to cellular stress, this interaction is disrupted, leading to p53 accumulation and the activation of downstream pathways that result in cell cycle arrest or apoptosis. Inhibitors of the MDM2-p53 interaction, such as certain spiro[indoline-3,4'-piperidines], prevent the degradation of p53, thereby promoting its tumor-suppressive functions.[3][7]
Caption: The MDM2-p53 signaling pathway, illustrating how spiro[indoline-3,4'-piperidine] inhibitors can block MDM2-mediated p53 degradation, leading to tumor suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient synthesis of functionalized spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] via one-pot three-component reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of functionalized spiro[indoline-3,4’-pyridines] and spiro[indoline-3,4’-pyridinones] via one-pot four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
Application Notes and Protocols for the Functionalization of the Piperidine Ring in Spiro[indoline-3,4'-piperidin]-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the functionalization of the piperidine ring in the spiro[indoline-3,4'-piperidin]-2-one scaffold. This privileged heterocyclic system is a cornerstone in medicinal chemistry, with derivatives showing significant potential in oncology and other therapeutic areas.[1] The protocols outlined below are intended to serve as a practical guide for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on this versatile chemical framework.
Introduction to the Spiro[indoline-3,4'-piperidin]-2-one Scaffold
The spiro[indoline-3,4'-piperidin]-2-one core is a key structural motif found in a variety of biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal scaffold for targeting protein-protein interactions.[1] A significant area of research for these compounds is the inhibition of the MDM2-p53 interaction, a critical pathway in cancer progression.[2][3][4] By disrupting this interaction, spiro-oxindole derivatives can reactivate the tumor suppressor protein p53, leading to apoptosis in cancer cells.[2][5]
Functionalization of the Piperidine Nitrogen
The secondary amine of the piperidine ring offers a prime site for chemical modification, enabling the introduction of a diverse range of functional groups. This functionalization is crucial for modulating the pharmacological properties of the molecule, including potency, selectivity, and pharmacokinetic profile. The following sections detail protocols for N-alkylation, N-acylation, and N-arylation of the spiro[indoline-3,4'-piperidin]-2-one core.
Experimental Protocols
General Materials and Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer.
Protocol 1: N-Alkylation of Spiro[indoline-3,4'-piperidin]-2-one
N-alkylation introduces alkyl groups onto the piperidine nitrogen, which can influence the compound's lipophilicity and steric profile.
Reaction Scheme:
Caption: General scheme for N-alkylation.
Procedure:
-
To a solution of spiro[indoline-3,4'-piperidin]-2-one (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (CH₃CN) (10 mL), add a base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N)) (2.0-3.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the corresponding alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired N-alkylated product.
Quantitative Data for N-Alkylation:
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 80 | 12 | 85-95 |
| 2 | Methyl iodide | Et₃N | CH₃CN | 60 | 8 | 90-98 |
| 3 | Ethyl bromide | K₂CO₃ | DMF | 80 | 12 | 80-90 |
Protocol 2: N-Acylation of Spiro[indoline-3,4'-piperidin]-2-one
N-acylation introduces an acyl group, which can form key hydrogen bond interactions with biological targets.
Reaction Scheme:
Caption: General scheme for N-acylation.
Procedure:
-
Dissolve spiro[indoline-3,4'-piperidin]-2-one (1.0 mmol) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base such as triethylamine (Et₃N) or pyridine (1.5-2.0 mmol).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1-1.2 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to yield the pure N-acylated compound.
Quantitative Data for N-Acylation:
| Entry | Acyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Et₃N | DCM | 0 to RT | 2-4 | 90-97 |
| 2 | Benzoyl chloride | Pyridine | THF | 0 to RT | 4-6 | 85-95 |
| 3 | Isobutyryl chloride | Et₃N | DCM | 0 to RT | 3-5 | 88-96 |
Protocol 3: N-Arylation of Spiro[indoline-3,4'-piperidin]-2-one
N-arylation introduces aromatic moieties, which can engage in π-stacking and other non-covalent interactions with target proteins. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful methods for this transformation.[6][7][8]
Buchwald-Hartwig Amination
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig N-arylation.
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 mmol).
-
Add spiro[indoline-3,4'-piperidin]-2-one (1.0 mmol) and the aryl halide (e.g., bromobenzene, 4-iodotoluene) (1.1-1.2 mmol).
-
Add a dry, degassed solvent such as toluene or dioxane (5-10 mL).
-
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig N-Arylation:
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 12-18 | 70-85 |
| 2 | 4-Iodotoluene | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 110 | 16-24 | 65-80 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃/RuPhos | K₂CO₃ | t-BuOH | 100 | 18 | 60-75 |
Ullmann Condensation
Reaction Scheme:
Caption: General scheme for Ullmann N-arylation.
Procedure:
-
In a sealed tube, combine spiro[indoline-3,4'-piperidin]-2-one (1.0 mmol), the aryl iodide (1.2-1.5 mmol), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).
-
Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) (5 mL).
-
Heat the mixture to 100-140°C for the specified duration, with stirring.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic phase, dry, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Quantitative Data for Ullmann N-Arylation:
| Entry | Aryl Iodide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI/L-proline | K₂CO₃ | DMSO | 120 | 24 | 60-75 |
| 2 | 4-Methoxyiodobenzene | CuI/Phenanthroline | K₃PO₄ | NMP | 130 | 24 | 55-70 |
| 3 | 3-Iodopyridine | CuI/L-proline | K₂CO₃ | DMSO | 120 | 36 | 50-65 |
Biological Significance and Experimental Workflow
Targeting the MDM2-p53 Pathway
Many N-substituted spiro[indoline-3,4'-piperidin]-2-one derivatives have been identified as potent inhibitors of the MDM2-p53 protein-protein interaction.[2][3][9] MDM2 is an E3 ubiquitin ligase that targets the p53 tumor suppressor for proteasomal degradation.[5] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.[3] Small molecule inhibitors that bind to the p53-binding pocket of MDM2 can disrupt this interaction, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest, senescence, or apoptosis in cancer cells.[2][5]
Signaling Pathway:
Caption: Inhibition of the MDM2-p53 interaction by spiro[indoline-3,4'-piperidin]-2-one derivatives.
Experimental Workflow for Efficacy Evaluation
A typical workflow to assess the efficacy of newly synthesized spiro[indoline-3,4'-piperidin]-2-one derivatives as MDM2-p53 inhibitors involves a series of in vitro assays.
Caption: Workflow for evaluating spiro-oxindole derivatives as MDM2-p53 inhibitors.
This workflow begins with assessing the direct binding of the synthesized compounds to the MDM2 protein using biochemical assays such as Fluorescence Polarization (FP), Enzyme-Linked Immunosorbent Assay (ELISA), or Microscale Thermophoresis (MST).[9][10] Promising candidates are then evaluated for their anti-proliferative activity in cancer cell lines that express wild-type p53 (e.g., MCF-7, HCT116).[11] To confirm the mechanism of action, target engagement is verified by observing the upregulation of p53 and its downstream targets like p21 using Western blotting. Finally, the induction of apoptosis is confirmed through assays such as Annexin V/PI staining or measurement of caspase activity. Compounds that demonstrate efficacy across these assays become candidates for further lead optimization.
References
- 1. Spiro[indoline-3,4'-piperidin]-2-one for Research [benchchem.com]
- 2. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Activation of p53 signaling and regression of breast and prostate carcinoma cells by spirooxindole-benzimidazole small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. connectjournals.com [connectjournals.com]
Application Notes and Protocols for Xenograft Models in the Preclinical Evaluation of Spiro[indoline-3,4'-piperidine] Based Drug Candidates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xenograft models, involving the implantation of human tumor cells or tissues into immunodeficient mice, are a critical component of preclinical oncology research.[1] They provide an indispensable in vivo platform for assessing the therapeutic efficacy and potential toxicity of novel anticancer agents before their advancement into clinical trials.[2][3] This document offers detailed protocols and application notes for the use of xenograft models in the evaluation of drug candidates based on the spiro[indoline-3,4'-piperidine] scaffold. This class of compounds has shown promise as potent inhibitors of key oncogenic signaling pathways.[4][5]
The spiro[indoline-3,4'-piperidine] core structure is a privileged scaffold in kinase inhibitor design, notably targeting receptor tyrosine kinases such as c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase).[6] Dysregulation of the c-Met/HGF signaling pathway is implicated in the oncogenesis, invasion, and metastasis of a wide range of human cancers, including gastric, lung, and head and neck cancers.[4] Similarly, ALK is a known driver in several cancers, including non-small cell lung cancer (NSCLC).[4] Targeting these kinases simultaneously has demonstrated therapeutic benefits.[4]
This document will focus on a representative spiro[indoline-3,4'-piperidine] compound, referred to here as Compound-S , modeled after potent and selective c-Met/ALK dual inhibitors described in the literature.[4][5]
Data Presentation: In Vivo Efficacy of Compound-S
Quantitative data from xenograft studies must be systematically recorded and presented to enable clear interpretation and comparison between different treatment cohorts.
Table 1: Dosing and Administration Schedule
This table outlines the treatment regimen for a typical in vivo efficacy study.
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration | Number of Animals (n) |
| 1 | Vehicle Control | - | Oral (p.o.) | Daily | 21 days | 10 |
| 2 | Compound-S | 20 | Oral (p.o.) | Daily | 21 days | 10 |
| 3 | Compound-S | 40 | Oral (p.o.) | Daily | 21 days | 10 |
| 4 | Positive Control | Varies | Varies | Varies | 21 days | 10 |
Table 2: Tumor Growth Inhibition (TGI) in GTL-16 Xenograft Model
This table summarizes the primary efficacy endpoint of the study.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | - | 1500 ± 250 | - | - |
| Compound-S | 20 | 700 ± 150 | >50% | <0.05 |
| Compound-S | 40 | 450 ± 120 | >50% | <0.01 |
Note: The data presented are representative and based on published results for similar compounds.[4][5]
Table 3: Body Weight Monitoring
Monitoring animal body weight is a key indicator of treatment-related toxicity.
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (%) | Observations |
| Vehicle Control | - | +5% | Normal weight gain |
| Compound-S | 20 | +2% | No significant toxicity observed |
| Compound-S | 40 | -3% | Well-tolerated, no significant weight loss |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in testing spiro[indoline-3,4'-piperidine] based drug candidates in xenograft models.
Cell Culture and Preparation
-
Cell Line Selection: Choose a human cancer cell line with known dysregulation in the target signaling pathway. For c-Met/ALK inhibitors, the GTL-16 human gastric carcinoma cell line, which has a known Met gene amplification, is a suitable model.[4]
-
Culture Conditions: Culture GTL-16 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Harvesting: Once cells reach 80-90% confluency, harvest them using trypsin-EDTA.[1]
-
Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure cell viability is greater than 95%. Count the cells using a hemocytometer or an automated cell counter.[1]
-
Cell Suspension: Wash the cells with sterile, serum-free media or phosphate-buffered saline (PBS) and resuspend them at a final concentration of 5 x 10^6 cells per 100 µL. To enhance tumor formation, the cell suspension can be mixed 1:1 with Matrigel. Keep the cell suspension on ice until implantation.[1]
Xenograft Model Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, which are standard for xenograft studies.[3]
-
Implantation: Subcutaneously inject the prepared cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Allow the tumors to grow. Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment and control groups.[1]
Drug Formulation and Administration
-
Drug Formulation: Formulate "Compound-S" in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) at the desired concentrations (e.g., 20 mg/kg and 40 mg/kg).
-
Administration: Administer the formulated drug or vehicle to the respective groups according to the schedule outlined in Table 1. Oral administration via gavage is a common route for small molecule inhibitors.[1] Other routes include intraperitoneal (IP), intravenous (IV), and subcutaneous (SC) injections.[1]
Efficacy and Toxicity Assessment
-
Tumor Volume Measurement: Measure the tumor dimensions (length and width) 2-3 times per week using digital calipers. Calculate the tumor volume using the formula: (Width² x Length) / 2.[2]
-
Body Weight Measurement: Record the body weight of each mouse 2-3 times per week to monitor for any signs of toxicity.[4]
-
Endpoint: The study can be concluded after a predetermined duration (e.g., 21 days), or when tumors in the control group reach a specific size. At the end of the study, mice are euthanized, and tumors are excised for further analysis.
Pharmacodynamic (PD) Analysis
-
Tumor Collection: To assess the in vivo mechanism of action, collect tumors at specific time points after drug administration (e.g., 4 hours after a single oral dose).[4]
-
Biomarker Analysis: Analyze the tumor lysates by Western blotting or immunohistochemistry (IHC) to measure the levels of phosphorylated and total target proteins (e.g., p-c-Met, c-Met, p-ALK, ALK) to confirm target engagement and inhibition of the signaling pathway.[4][7]
Visualization of Pathways and Workflows
Signaling Pathway of a c-Met/ALK Inhibitor
The diagram below illustrates the hypothesized mechanism of action for a spiro[indoline-3,4'-piperidine] based c-Met/ALK inhibitor. By blocking the kinase activity of c-Met and ALK, the drug candidate inhibits downstream signaling pathways, leading to reduced cell proliferation, survival, and ultimately, tumor growth inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] [trbextract.com]
- 7. xenograft.org [xenograft.org]
Troubleshooting & Optimization
optimizing reaction conditions for Spiro[indoline-3,4'-piperidin]-2-one hydrochloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Spiro[indoline-3,4'-piperidin]-2-one hydrochloride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the spirocyclization of an appropriate oxindole precursor with a bis-electrophile to form the spiro[indoline-3,4'-piperidine] core. A widely used method involves the reaction of 2-oxindole with N-benzyl-bis(2-chloroethyl)amine in the presence of a strong base to yield 1'-benzylspiro[indoline-3,4'-piperidin]-2-one. The second step is the removal of the N-benzyl protecting group, typically via catalytic hydrogenation, to give the free base, Spiro[indoline-3,4'-piperidin]-2-one. Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Q2: What are the critical parameters to control for a high yield in the spirocyclization step?
A2: The critical parameters for the spirocyclization step include the choice of base, solvent, reaction temperature, and the purity of the starting materials. A strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the oxindole. The solvent should be anhydrous and inert, with tetrahydrofuran (THF) being a common choice. The reaction temperature often requires heating to drive the reaction to completion.
Q3: Why is a protecting group used on the piperidine nitrogen?
A3: A protecting group, such as a benzyl group, is used on the piperidine nitrogen to prevent side reactions during the spirocyclization step. The unprotected secondary amine of the piperidine precursor could otherwise react with the alkylating agent or undergo other undesired transformations. The benzyl group is advantageous as it can be selectively removed under relatively mild hydrogenolysis conditions in a subsequent step.
Q4: What are the common methods for the purification of the intermediate and final products?
A4: Purification of the N-benzyl intermediate, 1'-benzylspiro[indoline-3,4'-piperidin]-2-one, is typically achieved by silica gel column chromatography.[1] The final product, Spiro[indoline-3,4'-piperidin]-2-one, can also be purified by column chromatography after the debenzylation step. The final hydrochloride salt is often purified by recrystallization from a suitable solvent system.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
Step 1: Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one
| Problem | Possible Cause | Troubleshooting Suggestions |
| Low or no product yield | Incomplete deprotonation of 2-oxindole. | Use a fresh, high-quality strong base (e.g., sodium hydride, 60% dispersion in mineral oil). Ensure anhydrous reaction conditions by using dry solvents and glassware. |
| Inactive alkylating agent (N-benzyl-bis(2-chloroethyl)amine). | Verify the purity and integrity of the alkylating agent. If it is a hydrochloride salt, it may need to be neutralized before use. | |
| Sub-optimal reaction temperature or time. | Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Formation of multiple unidentified side products | Presence of moisture or reactive impurities. | Ensure all reagents and solvents are anhydrous. Purify starting materials if necessary. |
| Side reactions of the alkylating agent. | Nitrogen mustards can be prone to self-cyclization or polymerization. Add the alkylating agent slowly to the reaction mixture. | |
| Over-alkylation or side reactions on the oxindole ring. | Use the stoichiometric amount of the alkylating agent. Control the reaction temperature to minimize side reactions. |
Step 2: Debenzylation of 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one
| Problem | Possible Cause | Troubleshooting Suggestions |
| Incomplete reaction (starting material remains) | Inactive catalyst. | Use a fresh batch of palladium on carbon (Pd/C) catalyst. Ensure the catalyst is not poisoned. |
| Catalyst poisoning. | Impurities in the starting material or solvent (e.g., sulfur or halogen compounds) can poison the catalyst. Purify the substrate before hydrogenation. | |
| Insufficient hydrogen pressure or poor mixing. | Ensure a proper hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus). Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen. | |
| Formation of side products | Over-reduction of the aromatic ring. | Monitor the reaction carefully by TLC and stop it once the starting material is consumed. Use milder reaction conditions if necessary (e.g., lower hydrogen pressure, shorter reaction time). |
| Partial reduction leading to intermediates. | Ensure sufficient reaction time and catalyst loading for complete conversion. |
Step 3: Formation of this compound
| Problem | Possible Cause | Troubleshooting Suggestions |
| Product oils out instead of precipitating as a solid | The hydrochloride salt is hygroscopic or has low lattice energy. | Try using a different solvent or a mixture of solvents to induce crystallization. Cooling the solution may also help. Scratching the inside of the flask can initiate precipitation. |
| Presence of impurities. | Ensure the free base is pure before attempting salt formation. Purify by column chromatography if necessary. | |
| No precipitate forms upon addition of HCl | The product is highly soluble in the chosen solvent. | Add a less polar co-solvent (an anti-solvent) to decrease the solubility of the salt. Alternatively, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system. |
| Incorrect stoichiometry of HCl. | Ensure the correct molar equivalent of HCl is added. An excess of HCl can sometimes increase solubility. | |
| Low yield of the hydrochloride salt | Incomplete precipitation. | Cool the solution for an extended period to maximize precipitation. Concentrate the mother liquor to recover more product. |
| Common ion effect. | In some cases, high concentrations of chloride ions can decrease the solubility of the free base more than the salt, affecting the overall yield. Optimize the amount of HCl added. |
Experimental Protocols
Step 1: Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one
A detailed experimental protocol is provided based on literature procedures.[1]
Materials:
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2-Oxindole
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N-Benzyl-bis(2-chloroethyl)amine
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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To a solution of 2-oxindole in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride portion-wise at room temperature.
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Stir the mixture at room temperature for a specified time to ensure complete deprotonation.
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Add a solution of N-benzyl-bis(2-chloroethyl)amine in anhydrous THF to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
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Partition the mixture between ethyl acetate and a mixture of saturated aqueous sodium bicarbonate solution and brine.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain 1'-benzylspiro[indoline-3,4'-piperidin]-2-one.
Table 1: Reaction Parameters for the Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one
| Parameter | Value | Reference |
| Base | Sodium Hydride | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Temperature | Reflux | [1] |
| Purification | Silica Gel Column Chromatography | [1] |
| Reported Yield | 44.6% | [1] |
Step 2: Debenzylation of 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one to Yield Spiro[indoline-3,4'-piperidin]-2-one
A representative procedure for catalytic hydrogenation is outlined below.[1]
Materials:
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1'-Benzylspiro[indoline-3,4'-piperidin]-2-one
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10% Palladium on carbon (Pd/C)
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Methanol
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Hydrogen gas
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Diatomaceous earth (Celite®)
Procedure:
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Dissolve 1'-benzylspiro[indoline-3,4'-piperidin]-2-one in methanol in a flask suitable for hydrogenation.
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Carefully add 10% Pd/C to the solution.
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Evacuate the flask and backfill with hydrogen gas (this process may be repeated several times to ensure an inert atmosphere is replaced with hydrogen).
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Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
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Monitor the reaction progress by TLC until the starting material is completely consumed.
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Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
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Wash the filter cake with methanol.
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Concentrate the filtrate under reduced pressure to obtain Spiro[indoline-3,4'-piperidin]-2-one.
Table 2: Reaction Parameters for the Debenzylation Step
| Parameter | Value | Reference |
| Catalyst | 10% Palladium on Carbon | [1] |
| Solvent | Methanol | [1] |
| Hydrogen Source | Hydrogen Gas (balloon) | [1] |
| Temperature | Room Temperature | [1] |
| Reported Yield | 90.2% | [1] |
Step 3: Formation of this compound
Materials:
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Spiro[indoline-3,4'-piperidin]-2-one
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Hydrochloric acid (e.g., in a suitable solvent like diethyl ether or isopropanol)
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Anhydrous diethyl ether or other suitable solvent for precipitation
Procedure:
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Dissolve the purified Spiro[indoline-3,4'-piperidin]-2-one in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethanol).
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Slowly add a solution of hydrochloric acid in a solvent (e.g., HCl in diethyl ether) to the stirred solution of the free base.
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The hydrochloride salt should precipitate out of the solution. If no precipitate forms, cool the solution in an ice bath and/or scratch the inside of the flask.
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Collect the solid precipitate by filtration.
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Wash the solid with a small amount of cold, anhydrous solvent.
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Dry the product under vacuum to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A simplified decision tree for troubleshooting low product yield.
Caption: Key reaction pathway for the synthesis of the target molecule.
References
Technical Support Center: Purification of Spiro[indoline-3,4'-piperidine] Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of spiro[indoline-3,4'-piperidine] compounds. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful purification.
Troubleshooting Guides
This section addresses common issues encountered during the purification of spiro[indoline-3,4'-piperidine] derivatives in a question-and-answer format.
Problem 1: Poor or No Separation of Diastereomers in Flash Column Chromatography
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Question: I am running a flash column to purify my spiro[indoline-3,4'-piperidine] compound, but I am getting poor or no separation of the diastereomers. What can I do?
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Answer: The separation of diastereomers of spiro[indoline-3,4'-piperidine] compounds can be challenging due to their similar polarities. Here are several troubleshooting steps:
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Optimize the Solvent System: A standard mobile phase of petroleum ether/ethyl acetate may not be sufficient.[1] Try adding a small percentage of a more polar solvent like methanol or a chlorinated solvent like dichloromethane to your eluent. A shallower gradient during elution can also improve resolution.
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Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Diol-bonded silica can offer different selectivity for polar compounds.
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Check Compound Stability: Spirooxindoles can sometimes degrade on acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If degradation is observed, you can use deactivated silica gel (neutral or basic).
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Problem 2: Product Streaking or Tailing on the TLC Plate and Column
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Question: My spiro[indoline-3,4'-piperidine] compound is streaking badly on the TLC plate, leading to broad peaks and poor separation during column chromatography. What is the cause and how can I fix it?
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Answer: Streaking is often caused by the basic nature of the piperidine nitrogen interacting strongly with the acidic silica gel.
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Add a Basic Modifier: To mitigate this, add a small amount of a basic modifier to your eluent system. Typically, 0.1-1% triethylamine (Et3N) or a few drops of ammonia in your mobile phase will neutralize the acidic sites on the silica gel and result in sharper peaks.
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Sample Loading Technique: Ensure your sample is loaded onto the column in a concentrated band. Dry loading, where the compound is pre-adsorbed onto a small amount of silica gel, is often preferable to wet loading for compounds that are not highly soluble in the initial eluent.
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Problem 3: Difficulty in Removing Highly Polar Impurities
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Question: My reaction mixture contains highly polar byproducts (e.g., salts, DMF, DMSO) that are difficult to remove from my spiro[indoline-3,4'-piperidine] product. How can I effectively purify my compound?
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Answer: Highly polar impurities can be challenging to remove by standard chromatography.
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Aqueous Workup: Before chromatography, perform a thorough aqueous workup. Dilute the reaction mixture with a suitable organic solvent and wash with water or brine multiple times to remove water-soluble impurities.
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Liquid-Liquid Extraction: For stubborn polar aprotic solvents like DMF or DMSO, a more extensive liquid-liquid extraction procedure may be necessary.
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Reversed-Phase Chromatography: If the impurities are significantly more polar than your product, reversed-phase flash chromatography (C18 silica) can be an effective alternative where your less polar product will elute earlier.
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Problem 4: Failure to Achieve Baseline Separation of Enantiomers by HPLC
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Question: I am trying to resolve the enantiomers of my chiral spiro[indoline-3,4'-piperidine] compound using HPLC, but I'm not getting baseline separation. What should I try?
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Answer: Enantiomer separation requires a chiral stationary phase (CSP). If you are not achieving good resolution, several factors can be optimized:
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Column Selection: The choice of chiral column is critical. Polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point. Experiment with different types of chiral stationary phases.
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Mobile Phase Optimization: The mobile phase composition, including the choice of organic modifier (e.g., isopropanol, ethanol) and additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds), can significantly impact enantioselectivity.
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Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for chiral separations, offering faster separations and higher efficiency.[2][3] Consider using a chiral SFC setup if available.
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Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for spiro[indoline-3,4'-piperidine] compounds?
A1: The most frequently employed purification techniques are:
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Flash Column Chromatography: This is the workhorse for routine purification to remove major impurities and separate diastereomers. Common stationary phases include silica gel and, less frequently, alumina or diol-bonded silica.
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Preparative High-Performance Liquid Chromatography (HPLC): HPLC is used for more challenging separations, particularly for isolating closely related diastereomers or for final purification to achieve high purity. Both normal-phase and reversed-phase HPLC can be used.
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Chiral Chromatography (HPLC and SFC): For the separation of enantiomers, chiral HPLC or supercritical fluid chromatography (SFC) with a chiral stationary phase is necessary.[2][3][]
-
Crystallization: If the compound is a solid, crystallization can be a highly effective method for obtaining a very pure product.
Q2: How can I visualize my spiro[indoline-3,4'-piperidine] compound on a TLC plate if it is not UV-active?
A2: While many spiro[indoline-3,4'-piperidine] compounds are UV-active due to the indoline core, if your compound is not, or for better visualization, you can use staining methods. Common stains include:
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Potassium Permanganate (KMnO4) Stain: This stain is good for visualizing compounds that can be oxidized, which is common for many organic molecules.
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p-Anisaldehyde Stain: This is a general-purpose stain that reacts with many functional groups to give colored spots upon heating.
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Iodine Chamber: Exposing the TLC plate to iodine vapor will cause many organic compounds to appear as brown spots.
Q3: My spiro[indoline-3,4'-piperidine] compound appears to be decomposing on the silica gel column. What are my options?
A3: Decomposition on silica gel is often due to the acidic nature of the stationary phase. To circumvent this:
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Use Deactivated Silica: You can use commercially available neutral or basic silica gel. Alternatively, you can deactivate silica gel by slurrying it with a solvent system containing a small amount of triethylamine or ammonia before packing the column.
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Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
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Minimize Contact Time: Use flash chromatography with a slightly more polar solvent system to reduce the time the compound spends on the column.
Q4: What is a good starting point for developing a purification method for a new spiro[indoline-3,4'-piperidine] derivative?
A4: A systematic approach is best:
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Thin-Layer Chromatography (TLC): Start by running TLC plates in various solvent systems (e.g., different ratios of hexanes/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation of your product from impurities, with an Rf value for your product ideally between 0.2 and 0.4.
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Test for Stability: Perform a 2D TLC to check for compound stability on silica gel.
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Small-Scale Column: Run a small-scale flash column based on the best TLC conditions to confirm the separation and optimize the gradient if necessary.
-
Scale-Up: Once the conditions are optimized, scale up the purification to the desired amount.
Quantitative Data
The following tables summarize typical quantitative data for the purification of spiro[indoline-3,4'-piperidine] and related compounds, compiled from various synthetic procedures.
Table 1: Typical Flash Column Chromatography Parameters
| Compound Type | Stationary Phase | Eluent System (v/v) | Typical Yield after Purification | Reference |
| Spiro[indoline-3,4'-thiopyrano[2,3-b]indole] | Silica Gel | Petroleum ether/Ethyl acetate (2:1) | 60-85% | [1] |
| Spiro[indoline-3,5'-[2]diazepine] | Silica Gel | Dichloromethane/Methanol gradient | 58-83% | [5] |
| Spiro[indoline-3,3'-pyrrolidine] | Silica Gel | Dichloromethane/Methanol gradient (0-10% MeOH) | 35-85% | [6] |
| Spiro[5,8-methanoquinazoline-2,3′-indoline] | Silica Gel | Not specified | Low to moderate yields | [7] |
Table 2: Chiral Separation Conditions
| Compound Type | Technique | Chiral Stationary Phase | Mobile Phase | Reference |
| Spiro[indoline-3,4'-thiopyrano[2,3-b]indole] | HPLC | Daicel Chiralpak IA | n-hexane/i-PrOH (70/30) | [1] |
| General Chiral Compounds | SFC | Amylose 3,5-dimethylphenyl carbamate | Methanol (with 20 mM NH3) / CO2 | [3] |
| Spiro[indoline-3,2′-quinazoline] | SFC | Not specified | Not specified | [7][8] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Spiro[indoline-3,4'-piperidine] Derivative
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. For basic compounds, add 0.1-1% triethylamine to the eluent. Aim for an Rf of ~0.3 for the target compound.
-
Column Packing: Select an appropriately sized column for the amount of crude material. Pack the column with silica gel as a slurry in the initial, least polar solvent mixture.
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Dry Loading: Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin elution with the starting solvent system. If a gradient is used, gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Diastereomer Separation by Preparative HPLC
-
Method Development: Using an analytical HPLC with a normal phase column (e.g., silica or diol), develop a separation method. Isocratic elution is often preferred for preparative HPLC. A mobile phase of hexane/isopropanol or hexane/ethanol is a good starting point.
-
Column Equilibration: Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Dissolve the diastereomeric mixture in the mobile phase and inject it onto the column. Avoid overloading the column, as this will lead to poor separation.
-
Fraction Collection: Collect fractions corresponding to each diastereomer peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of each separated diastereomer.
-
Solvent Removal: Combine the pure fractions for each diastereomer and remove the solvent.
Protocol 3: Enantiomer Resolution by Chiral SFC
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Screening: Screen a variety of chiral stationary phases and co-solvents (typically methanol or ethanol in CO2) to identify a suitable separation method.
-
Method Optimization: Optimize the separation by adjusting the co-solvent percentage, temperature, and back pressure.
-
Preparative Separation: Scale up the optimized analytical method to a preparative chiral SFC system.
-
Fraction Collection: Collect the fractions for each enantiomer.
-
Enantiomeric Excess (ee) Determination: Determine the enantiomeric excess of each fraction using analytical chiral SFC or HPLC.
Visualizations
Caption: A general experimental workflow for the purification and analysis of spiro[indoline-3,4'-piperidine] compounds.
Caption: A troubleshooting flowchart for poor separation in flash chromatography of spiro[indoline-3,4'-piperidine] compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
identifying and minimizing byproducts in spiro-oxindole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize byproducts in spiro-oxindole synthesis.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Spiro-oxindole Product
Question: My spiro-oxindole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in spiro-oxindole synthesis can stem from several factors, including incomplete reactions, degradation of starting materials or products, and the formation of multiple byproducts. To troubleshoot this, consider the following:
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Reaction Conditions: The choice of solvent, catalyst, and temperature is crucial. For instance, in multicomponent reactions for spiro-oxindole synthesis, the catalyst plays a key role. Lewis acids like SnCl₄ have been shown to be effective.[1] The use of green solvents has also been noted to suppress side reactions. Microwave irradiation can sometimes accelerate the reaction and improve yields.[1][2]
-
Starting Material Quality: Ensure the purity of your starting materials, such as isatin derivatives. Impurities can lead to unwanted side reactions.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] Insufficient time may lead to incomplete conversion, while prolonged times can lead to product degradation or the formation of degradation byproducts.
Issue 2: Formation of Multiple Products (Isomers or Unidentified Byproducts)
Question: My reaction is producing a mixture of diastereomers and other unidentified byproducts. How can I improve the selectivity and minimize these impurities?
Answer: The formation of multiple products is a common challenge, often related to the stereoselectivity and regioselectivity of the reaction.
-
Improving Diastereoselectivity: The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio (dr). For certain cyclizations, titanium(IV) chloride has been used to achieve high diastereoselectivity.[4] In multicomponent reactions, rare-earth metal salts like Sc(OTf)₃ have been demonstrated to provide high diastereoselectivity.[5]
-
Controlling Regioselectivity: In reactions like the 1,3-dipolar cycloaddition, the regioselectivity is critical. The electronic nature of the dipolarophile and the reaction conditions can influence which regioisomer is formed.[6][7] Careful selection of substrates and catalysts can favor the desired isomer.
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Minimizing Side Reactions: Multicomponent reactions can be complex, with the potential for various side reactions. For example, in a three-component synthesis of spirooxindole pyranochromenedione derivatives, the condensation of isatin with two molecules of one of the 1,3-dicarbonyl compounds can occur as a competing reaction.[1][2] Optimizing the stoichiometry of reactants and the choice of catalyst can help minimize these side reactions.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my target spiro-oxindole from the reaction mixture. What strategies can I employ?
Answer: Purification challenges often arise from the presence of closely related byproducts or unreacted starting materials.
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Chromatography: Column chromatography is a standard method for purifying spiro-oxindole derivatives.[3] The choice of solvent system for elution is critical and should be optimized using TLC.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique to remove impurities.
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Byproduct Characterization: To develop an effective purification strategy, it is helpful to identify the major byproducts. Techniques like NMR and mass spectrometry can be used to elucidate the structures of these impurities, providing clues for their selective removal.[3][8][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in spiro-oxindole synthesis?
A1: Common byproducts often depend on the specific synthetic route.
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In multicomponent reactions , byproducts can arise from reactions between subsets of the components. For instance, in a three-component reaction involving isatin and two different 1,3-dicarbonyls, a common byproduct is the spiro-oxindole formed from isatin and two molecules of the more reactive dicarbonyl compound.[1][2]
-
In 1,3-dipolar cycloadditions , regioisomers and diastereomers are the most common byproducts. The formation of these isomers is dependent on the approach of the dipole to the dipolarophile.[6][7][10]
-
In Knoevenagel condensation followed by Michael addition , incomplete reactions can lead to the isolation of the intermediate Knoevenagel product. Epimerization at stereocenters can also lead to diastereomeric byproducts.
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of spectroscopic and chromatographic techniques is typically used:
-
Thin Layer Chromatography (TLC): A quick method to visualize the number of components in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of both the desired product and any major byproducts that can be isolated.[3][8][9]
-
Mass Spectrometry (MS): Provides the molecular weight of the components, which is crucial for identifying their molecular formulas.[3][8][9]
-
X-ray Crystallography: If a byproduct can be crystallized, single-crystal X-ray diffraction provides unambiguous structural confirmation.[11]
Q3: Can the choice of solvent affect byproduct formation?
A3: Yes, the solvent can have a significant impact on reaction outcomes. Solvents can influence the solubility of reactants and intermediates, the stability of transition states, and the overall reaction pathway. For example, the use of green solvents like water or ethanol can sometimes suppress side reactions.[12] In some cases, solvent choice can even determine the final product structure in multicomponent reactions.
Q4: What is the role of the catalyst in minimizing byproducts?
A4: The catalyst is critical for controlling both the rate and selectivity of the reaction.
-
Lewis acids (e.g., SnCl₄, TiCl₄, Sc(OTf)₃) can activate substrates and control the stereochemistry of the reaction, leading to higher diastereoselectivity.[1][4][5]
-
Organocatalysts can also be highly effective in promoting enantioselective and diastereoselective transformations.
-
The choice of catalyst can also influence the regioselectivity in reactions such as 1,3-dipolar cycloadditions.
Data Summary
| Issue | Potential Cause | Recommended Action | Reference |
| Low Yield | Incomplete reaction | Optimize reaction time by monitoring with TLC. | [3] |
| Suboptimal reaction conditions | Screen different solvents, catalysts, and temperatures. Consider microwave irradiation. | [1][2] | |
| Starting material impurity | Ensure the purity of starting materials. | ||
| Multiple Products | Poor diastereoselectivity | Use stereoselective catalysts (e.g., TiCl₄, Sc(OTf)₃). | [4][5] |
| Poor regioselectivity | Modify electronic properties of substrates or screen different catalysts. | [6][7] | |
| Competing side reactions | Optimize reactant stoichiometry and catalyst choice. | [1][2] | |
| Purification Difficulty | Co-eluting impurities | Optimize column chromatography conditions (solvent gradient, stationary phase). | [3] |
| Similar solubility of product and byproducts | Attempt recrystallization with different solvent systems. | ||
| Unknown byproduct structures | Isolate and characterize major byproducts using NMR and MS. | [3][8][9] |
Experimental Protocols
General Procedure for Spiro-oxindole Synthesis via Three-Component Reaction:
This protocol is a generalized example based on a Lewis acid-catalyzed three-component reaction.[1][2]
-
To a solution of isatin (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane), add the first 1,3-dicarbonyl compound (1.1 equiv) and the second 1,3-dicarbonyl compound (1.1 equiv).
-
Add the Lewis acid catalyst (e.g., SnCl₄, 10 mol%) to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 60 °C or 80 °C with microwave irradiation) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction if necessary (e.g., with a saturated aqueous solution of NaHCO₃).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired spiro-oxindole.
General Procedure for Identification of Byproducts:
-
Isolate the major byproduct from the reaction mixture using column chromatography.
-
Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and deduce the molecular formula.
-
Record ¹H and ¹³C NMR spectra to determine the chemical structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for complex structures.
-
If the byproduct is crystalline, obtain single-crystal X-ray diffraction data for unambiguous structure determination.
Visualizations
Caption: Multicomponent reaction pathway for spiro-oxindole synthesis.
Caption: Troubleshooting workflow for spiro-oxindole synthesis.
References
- 1. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Titanium-catalyzed stereoselective synthesis of spirooxindole oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines] [ccspublishing.org.cn]
- 8. ijnrd.org [ijnrd.org]
- 9. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
Technical Support Center: Spiro[indoline-3,4'-piperidin]-2-one Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Spiro[indoline-3,4'-piperidin]-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a general overview of the synthetic route for this compound?
A1: A common and effective method involves a multi-step synthesis. The process generally starts with the synthesis of a protected precursor, 1'-benzylspiro[indoline-3,4'-piperidin]-2-one, followed by a deprotection step to yield the spiro[indoline-3,4'-piperidin]-2-one free base. Finally, the free base is converted to its hydrochloride salt to improve stability and handling.
Q2: What are the critical parameters that influence the overall yield and purity?
A2: Several parameters are crucial: the choice of base and solvent in the initial cyclization step, the efficiency of the debenzylation reaction, and the purification methods used for both the intermediate and the final product. Reaction temperature and time also play a significant role in minimizing side-product formation.
Q3: How can I confirm the successful synthesis of the final product?
A3: Confirmation is typically achieved through standard analytical techniques. Proton NMR (¹H-NMR) spectroscopy can confirm the structure of the final compound.[1] Mass spectrometry can verify the molecular weight. Purity can be assessed using High-Performance Liquid Chromatography (HPLC).
Q4: What are the typical storage conditions for this compound?
A4: The hydrochloride salt is generally a solid and should be stored in a well-ventilated place with the container tightly closed.[2][3] For long-term storage, keeping it at 4°C is recommended.[2]
Troubleshooting Guide
Low Yield
Problem: The overall yield of this compound is significantly lower than expected.
| Potential Cause | Suggested Solution |
| Incomplete initial cyclization to form the benzyl-protected intermediate. | Ensure anhydrous conditions as sodium hydride (NaH) is moisture-sensitive. Use a suitable high-boiling point aprotic solvent like THF or DMF. Optimize the reaction temperature; heating is often necessary to drive the reaction to completion.[1] |
| Inefficient debenzylation of the protected intermediate. | Ensure the use of an active catalyst, such as 10% Palladium on carbon (Pd/C). The reaction should be carried out under a hydrogen atmosphere. Ensure efficient stirring to maximize contact between the substrate and the catalyst.[1] |
| Loss of product during extraction and purification. | Use appropriate solvents for extraction to ensure good partitioning of the product. Minimize the number of purification steps where possible. For column chromatography, select a solvent system that provides good separation without excessive tailing. |
| Suboptimal hydrochloride salt formation. | Use a solution of HCl in a suitable solvent (e.g., methanol/ether) for the salt formation.[4] Ensure the free base is fully dissolved before adding the HCl solution. Control the rate of addition to promote crystallization rather than precipitation of an amorphous solid. |
Low Purity
Problem: The final product, this compound, is contaminated with impurities.
| Potential Cause | Suggested Solution |
| Presence of unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials. If the reaction has stalled, consider adding more reagents or extending the reaction time. |
| Formation of side products during cyclization. | Optimize the reaction temperature and time to minimize the formation of byproducts. The choice of base can also influence the side reaction profile. |
| Incomplete debenzylation. | As with low yield, ensure the catalyst is active and the reaction is run under a positive hydrogen pressure with efficient stirring. Monitor the reaction by TLC until the starting material is fully consumed.[1] |
| Ineffective purification. | For the benzyl-protected intermediate, silica gel column chromatography is effective. A common eluent system is a mixture of chloroform and methanol.[1] For the final hydrochloride salt, recrystallization from a suitable solvent system, such as a methanol-ether mixture, can significantly improve purity.[4] |
Experimental Protocols
Synthesis of 1'-benzylspiro[indoline-3,4'-piperidin]-2-one
This protocol is based on a documented synthesis.[1]
-
Dissolve hydroxyindole and benzylbis(2-chloroethyl)amine in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Add sodium hydride (NaH) portion-wise at room temperature and stir for 1 hour.
-
Heat the reaction mixture to 90°C and continue stirring for 3 hours.
-
Cool the reaction to room temperature and add another portion of sodium hydride.
-
Continue stirring at 90°C for 12 hours.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a chloroform:methanol (20:1) eluent system to obtain 1'-benzylspiro[indoline-3,4'-piperidin]-2-one.
Synthesis of Spiro[indoline-3,4'-piperidin]-2-one
This protocol is a continuation from the previous step.[1]
-
Dissolve 1'-benzylspiro[indoline-3,4'-piperidin]-2-one in methanol.
-
Add 10% palladium on carbon (Pd/C) to the solution.
-
Stir the mixture at room temperature under a hydrogen atmosphere for 15 hours.
-
Filter the reaction mixture through diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield spiro[indoline-3,4'-piperidin]-2-one.
Formation of this compound
This protocol is adapted from a similar procedure.[4]
-
Dissolve the purified spiro[indoline-3,4'-piperidin]-2-one in a minimal amount of a suitable solvent like ether.
-
Add a solution of hydrogen chloride in ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration and wash with cold ether.
-
Recrystallize the solid from a methanol-ether mixture to obtain the pure hydrochloride salt.
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Product | Reported Yield | Reference |
| Cyclization and Benzyl Protection | 1'-benzylspiro[indoline-3,4'-piperidin]-2-one | 44.6% | [1] |
| Debenzylation | Spiro[indoline-3,4'-piperidin]-2-one | 90.2% | [1] |
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Logical diagram for improving product purity.
References
addressing solubility issues of spiro[indoline-3,4'-piperidine] derivatives in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with spiro[indoline-3,4'-piperidine] derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: My spiro[indoline-3,4'-piperidine] derivative, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening?
A1: This phenomenon, often called "solvent shock" or "crashing out," is common for hydrophobic compounds like many spiro[indoline-3,4'-piperidine] derivatives.[1][2] It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of the assay buffer. When the DMSO stock is diluted, the solvent polarity changes dramatically, causing the compound to exceed its aqueous solubility limit and precipitate.[1][3]
Q2: What is the maximum final DMSO concentration I should use in my assay?
A2: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[3] While higher concentrations might keep the compound in solution, they can be toxic to cells or interfere with the biological assay, leading to misleading results.[2][3][4] It is crucial to maintain a consistent final DMSO concentration across all experimental wells, including controls.[3]
Q3: Can components of my cell culture medium affect the solubility of my compound?
A3: Yes, media components can significantly impact compound solubility. Factors such as pH, salts, and proteins can all play a role.[1] For instance, serum proteins like albumin can sometimes bind to hydrophobic compounds and help keep them in solution.[2] Conversely, interactions with salts or other components could decrease solubility. It's recommended to test your compound's solubility directly in the specific medium you plan to use.[1]
Q4: I've noticed that my compound precipitates over time during incubation at 37°C. Why does this happen?
A4: Delayed precipitation can occur due to several factors. A shift in temperature from room temperature to 37°C can affect solubility.[1] Additionally, changes in the medium's pH over time, due to cell metabolism or the CO2 environment in the incubator, can also cause a compound to fall out of solution.[1] The stability of the compound itself in the medium over the experimental duration is another critical factor.
Q5: What are some common strategies to improve the solubility of these derivatives in my assay?
A5: Several strategies can be employed, ranging from simple adjustments to more advanced formulation techniques:
-
pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[5][6]
-
Use of Co-solvents: Incorporating a water-miscible organic co-solvent in the final assay buffer can help maintain solubility.[5][7][8]
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Solubilizing Excipients: Using agents like cyclodextrins or surfactants can encapsulate the compound or form micelles, respectively, to enhance aqueous solubility.[5][9][10]
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Particle Size Reduction: For in vivo studies or certain assay types, reducing the particle size through techniques like micronization can improve the dissolution rate.[5][11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving solubility issues.
Issue 1: Immediate Precipitation Upon Dilution
Symptoms: The solution becomes cloudy or a visible precipitate forms as soon as the DMSO stock solution is added to the aqueous buffer.
Workflow for Troubleshooting Immediate Precipitation:
Caption: Workflow for addressing immediate compound precipitation.
Troubleshooting Steps:
-
Determine Maximum Soluble Concentration: First, determine the highest concentration of your compound that remains soluble in the assay buffer. This provides a baseline for further optimization. (See Experimental Protocol 1).
-
Optimize Dilution Protocol:
-
Pre-warm the buffer: Always add the compound stock to a buffer that has been pre-warmed to the experimental temperature (e.g., 37°C).[1][2]
-
Slow, dropwise addition: Add the DMSO stock slowly to the vortexing or swirling buffer to avoid localized high concentrations.[2]
-
Serial Dilution: Perform serial dilutions in the assay buffer rather than a single large dilution step.[2]
-
-
Modify Assay Buffer:
-
Adjust pH: If your compound has ionizable groups, test its solubility at different pH values to find an optimal range.[5]
-
Add Co-solvents: Introduce a small percentage of a water-miscible co-solvent. (See Table 1).
-
-
Advanced Formulation: If the above steps are insufficient, consider using solubilizing excipients. (See Issue 2).
Issue 2: Poor Aqueous Solubility Preventing Required Assay Concentration
Symptoms: The maximum achievable concentration in the assay buffer is too low for the desired biological effect or dose-response curve.
Workflow for Enhancing Aqueous Solubility:
Caption: Workflow for selecting a solubility enhancement strategy.
Troubleshooting Steps:
-
Co-Solvent Addition: The use of co-solvents can increase the solubility of lipophilic compounds.[5][6] Common co-solvents and their typical final concentrations are listed below. It is crucial to test the tolerance of your specific assay to each co-solvent.
Co-Solvent Typical Final Concentration Notes Ethanol 1-5% Can be toxic to cells at higher concentrations.[4] Polyethylene Glycol (PEG 300/400) 1-10% Generally well-tolerated by cells. Propylene Glycol 1-10% Can increase viscosity of the medium. N-Methyl-2-pyrrolidone (NMP) <1% Use with caution due to potential toxicity. -
pH Adjustment: Test the compound's solubility in a range of buffered solutions (e.g., pH 5.0, 6.5, 7.4, 8.5) to determine if it is pH-sensitive.[1] For acidic compounds, increasing the pH can enhance solubility, while for basic compounds, decreasing the pH is often beneficial.[5]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[5][8][10] β-cyclodextrins are particularly useful for compounds containing aromatic rings.[10] (See Experimental Protocol 2).
Cyclodextrin Type Molar Ratio (CD:Compound) Potential Solubility Increase β-Cyclodextrin (β-CD) 1:1 to 3:1 Up to 4-fold has been reported for spiro compounds.[10] Hydroxypropyl-β-CD (HP-β-CD) 1:1 to 3:1 Often provides higher solubility and lower toxicity than parent β-CD.[12] Sulfobutylether-β-CD (SBE-β-CD) 1:1 to 3:1 Highly soluble and effective for a wide range of compounds.[10]
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
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Prepare Stock Solution: Create a high-concentration stock solution of the spiro[indoline-3,4'-piperidine] derivative (e.g., 10-100 mM) in 100% DMSO. Ensure the compound is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[2]
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution (e.g., 2-fold) of the stock solution in 100% DMSO.[3]
-
Dilute into Assay Buffer: Transfer a small, fixed volume (e.g., 1 µL) from each well of the DMSO plate to a new plate containing the assay buffer (e.g., 99 µL), creating a consistent final DMSO concentration. Mix immediately.[3]
-
Incubate: Incubate the plate under conditions that mimic your experiment (e.g., 2 hours at room temperature or 24 hours at 37°C).[2][3]
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Assess Solubility: Visually inspect each well for precipitation. For a quantitative measurement, read the plate on a nephelometer (measures light scattering) or a plate reader at a high wavelength (e.g., >600 nm) to detect turbidity.[3][13]
-
Determine Maximum Concentration: The highest concentration that remains clear and does not show an increase in light scattering or turbidity is considered the maximum soluble concentration under those conditions.[2]
Protocol 2: Solubility Enhancement using Cyclodextrins
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Prepare Cyclodextrin (CD) Solutions: Prepare a range of concentrations of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous assay buffer.
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Add Compound: Add a fixed amount of the spiro[indoline-3,4'-piperidine] derivative (either as a small volume of concentrated DMSO stock or as a solid) to each CD solution to achieve a concentration known to precipitate in the buffer alone.
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Equilibrate: Tightly seal the samples and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the complexation to reach equilibrium.
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Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet any undissolved compound.
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Quantify Soluble Compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
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Analyze Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to determine the extent of solubility enhancement and the nature of the complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins | MDPI [mdpi.com]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of Spiro[indoline-3,4'-piperidine] Drug Candidates
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the metabolic stability assessment and optimization of spiro[indoline-3,4'-piperidine] drug candidates.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for spiro[indoline-3,4'-piperidine] drug candidates?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] It is a critical parameter in drug discovery because it influences key pharmacokinetic properties such as in vivo half-life, bioavailability, and clearance.[2][3] A drug candidate that is metabolized too quickly may fail to achieve sufficient exposure in the body to be effective, while one that is metabolized too slowly could lead to adverse effects.[2] For the spiro[indoline-3,4'-piperidine] scaffold, which offers a rigid three-dimensional structure to optimize binding, ensuring metabolic stability is key to preserving its therapeutic potential.[4][5]
Q2: What are the primary metabolic pathways that can affect my spiro[indoline-3,4'-piperidine] compound?
A2: Drug candidates are primarily metabolized through two major pathways:
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Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug. The most important enzymes in this phase are the Cytochrome P450 (CYP) superfamily.[6][7] For a spiro[indoline-3,4'-piperidine] core, likely Phase I reactions include oxidation of the indoline or piperidine rings and N-dealkylation of substituents on the piperidine nitrogen.
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule (like glucuronic acid, sulfate, or glutathione) is attached to the functional group introduced in Phase I.[1] This process generally increases water solubility and facilitates excretion.
Q3: Which in vitro assays are recommended for assessing the metabolic stability of my compounds?
A3: Several in vitro systems are available to evaluate metabolic stability. The choice depends on the specific question you are answering.[2]
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Liver Microsomes: These are subcellular fractions containing Phase I enzymes like CYPs and some Phase II enzymes (UGTs).[8] They are cost-effective and widely used for determining intrinsic clearance (CLint) for Phase I metabolism.[9]
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Hepatocytes: As intact liver cells, they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive "gold standard" assessment of a compound's metabolism.[8]
-
S9 Fraction: This is a supernatant fraction that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and a broader range of Phase II reactions.[1]
Q4: What are the likely metabolic "hotspots" on the spiro[indoline-3,4'-piperidine] scaffold and how can I identify them?
A4: Metabolic hotspots are chemically labile positions on a molecule that are most susceptible to enzymatic degradation. For the spiro[indoline-3,4'-piperidine] core, common hotspots include:
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Aromatic Hydroxylation: The phenyl ring of the indoline moiety.
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Piperidine Ring Oxidation: Carbon atoms adjacent (alpha) to the piperidine nitrogen are particularly susceptible.
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N-Dealkylation: If the piperidine nitrogen is substituted (e.g., with a methyl or ethyl group), this is often a primary site of metabolism.
Identifying these hotspots is crucial and is typically done through "metabolite identification" or "met-ID" studies. This involves incubating your compound with liver microsomes or hepatocytes and analyzing the resulting mixture with high-resolution mass spectrometry (LC-MS/MS) to determine the structures of the metabolites formed.[10]
Q5: What are the primary medicinal chemistry strategies to enhance the metabolic stability of my compound once a hotspot is identified?
A5: After identifying a metabolic liability, several strategies can be employed to block or reduce metabolism.[10] The goal is to modify the hotspot without negatively impacting the compound's desired biological activity.
| Strategy | Description | Potential Advantages |
| Deuteration | Replace a hydrogen atom at the metabolic hotspot with its heavier isotope, deuterium. | The carbon-deuterium bond is stronger, often slowing the rate of CYP-mediated bond cleavage (kinetic isotope effect).[11] |
| Steric Hindrance | Introduce a bulky group near the site of metabolism. | Can physically block the metabolic enzymes from accessing the hotspot.[12] |
| Electronic Modification | Add an electron-withdrawing group (e.g., fluorine) near the hotspot. | Can deactivate the site, making it less susceptible to oxidative metabolism. |
| Bioisosteric Replacement | Replace the metabolically labile moiety with a different group that retains similar biological activity. | Can remove the hotspot entirely. For example, replacing a piperidine with a more stable ring system like an azetidine.[10][12] |
Troubleshooting Guides
Problem 1: High variability in results from my liver microsomal stability assay.
| Possible Cause | Solution |
| Compound Precipitation | The compound has low aqueous solubility and is crashing out of the incubation mixture. Solution: Visually inspect the wells. Decrease the initial compound concentration or increase the percentage of organic co-solvent (e.g., DMSO), ensuring it remains low (<1%) and consistent across all experiments.[13] |
| Degraded NADPH Cofactor | NADPH is essential for CYP450 activity and is unstable. Solution: Always prepare NADPH solutions fresh for each experiment and keep them on ice during use.[13] |
| Inconsistent Microsomal Activity | Activity can vary between batches or vendors. Solution: Qualify each new batch of microsomes with known positive control compounds. Use pooled microsomes from multiple donors to average out inter-individual variability.[14][15] |
| Non-Enzymatic Degradation | The compound is chemically unstable in the assay buffer. Solution: Run a control incubation without the NADPH cofactor. Any degradation observed in this "minus-cofactor" well is due to chemical instability, not metabolism.[10][14] |
Problem 2: My compound is stable in microsomes but shows high clearance in vivo.
| Possible Cause | Solution |
| Non-CYP Mediated Metabolism | The compound is being cleared by pathways not fully represented in microsomes, such as cytosolic enzymes (e.g., aldehyde oxidase) or extensive Phase II conjugation. Solution: Repeat the stability assay using S9 fractions or, ideally, suspended hepatocytes, which contain a broader range of metabolic enzymes.[1] |
| Active Transport | The compound may be a substrate for hepatic uptake or efflux transporters, leading to rapid clearance from circulation that is not metabolism-dependent. Solution: Conduct specific assays to determine if your compound is a substrate for transporters like OATPs, OCTs, P-gp, or BCRP. |
| Extrahepatic Metabolism | Significant metabolism is occurring outside the liver (e.g., in the intestine, kidney, or blood). Solution: Perform stability assays using tissue fractions from other organs, such as intestinal S9 or kidney microsomes.[1] |
Problem 3: My structural modifications improved metabolic stability but killed biological activity.
| Possible Cause | Solution |
| Modification of a Critical Pharmacophore | The chemical change, while blocking metabolism, also disrupted a key interaction with the biological target. Solution: Use computational modeling (e.g., molecular docking) to visualize how modifications interact with the target's binding site. Synthesize and test a focused library of analogs with more subtle changes around the hotspot.[16] |
| Altered Physicochemical Properties | The modification drastically changed properties like solubility or cell permeability. Solution: Characterize the new analogs for key physicochemical properties. A highly stable compound is not useful if it cannot reach its target.[16] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol assesses a compound's susceptibility to Phase I metabolism by measuring its rate of disappearance when incubated with HLM.[17]
1. Materials & Reagents:
-
Test Compound Stock: 10 mM in DMSO
-
Human Liver Microsomes (pooled): 20 mg/mL stock
-
Phosphate Buffer: 100 mM, pH 7.4
-
NADPH Regenerating System Solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive Control Compounds (e.g., Verapamil, Propranolol)
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol)
2. Experimental Workflow:
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. criver.com [criver.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. scialert.net [scialert.net]
- 16. benchchem.com [benchchem.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Stereoselective Synthesis of Spiro[indoline-3,4'-piperidine] Enantiomers
Welcome to the technical support center for the stereoselective synthesis of spiro[indoline-3,4'-piperidine] enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the enantioselective synthesis of spiro[indoline-3,4'-piperidine] derivatives?
A1: The primary strategies involve catalytic asymmetric reactions that construct the chiral spirocyclic core. These can be broadly categorized into:
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Organocatalytic Reactions: These methods utilize small organic molecules as catalysts. Common examples include cascade reactions like Knoevenagel/Michael/cyclization sequences often catalyzed by chiral squaramides or cinchona alkaloids.[1][2][3] Three-component reactions are also prevalent, offering a convergent approach to complex molecular scaffolds.[1][2]
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Metal-Catalyzed Reactions: Transition metals like rhodium, palladium, and zinc are used to catalyze enantioselective transformations.[4][5] These can include dual C-H activation, cycloisomerization of enynes, and annulation reactions.[4][5][6]
-
[3+2] and [3+3] Cycloaddition Reactions: These are powerful methods for constructing the piperidine ring. Azomethine ylides are common 1,3-dipoles in [3+2] cycloadditions to form spiro-pyrrolidine cores which can be homologated, while [3+3] annulations directly form the six-membered piperidine ring.[5][7][8]
Q2: How do I choose the right catalyst for my reaction?
A2: Catalyst selection is crucial for achieving high stereoselectivity and yield. The choice depends on the specific reaction and substrates.
-
For organocatalytic Michael/cyclization cascades involving isatylidene malononitriles, quinine-derived squaramide or (DHQD)2PYR catalysts have shown excellent results.[3][9]
-
For vinylogous Mannich/annulation/acylation processes , chiral phosphoric acids can be effective.[10][11][12]
-
In metal-catalyzed annulations , dinuclear zinc-ProPhenol complexes have been successful for [3+3] reactions of indoline-2-thiones.[5]
It is highly recommended to screen a panel of catalysts, including different chiral ligands and metal precursors, to optimize your specific transformation.
Q3: What are the key factors affecting diastereoselectivity and enantioselectivity?
A3: Several factors can influence the stereochemical outcome of the reaction:
-
Catalyst Structure: The steric and electronic properties of the chiral catalyst are paramount.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity.
-
Substrate Structure: The nature of substituents on both the indoline and piperidine precursors can influence facial selectivity.
-
Additives: In some cases, additives like hexafluoroisopropanol can improve enantioselectivity in organocatalytic reactions.[13]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee)
| Potential Cause | Troubleshooting Step |
| Suboptimal Catalyst | Screen a range of chiral catalysts with different backbones and functionalities. For organocatalysis, consider varying the acidic/basic moieties. For metal catalysis, screen different chiral ligands. |
| Incorrect Solvent | Perform a solvent screen. Less polar solvents often favor higher enantioselectivity in organocatalytic reactions. |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C or -20 °C). This may require longer reaction times. |
| Racemization of Product | Check the stability of the product under the reaction and workup conditions. If racemization is suspected, consider a milder workup or purification method. |
| Catalyst Loading | Optimize the catalyst loading. In some cases, a higher or lower loading can improve ee. |
Issue 2: Low Diastereoselectivity (dr)
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | Modify the substrates to introduce more sterically demanding groups that can favor the formation of one diastereomer. |
| Reaction Conditions | Vary the reaction temperature and solvent. Diastereoselectivity can be highly sensitive to these parameters. |
| Catalyst Control | The choice of catalyst can sometimes influence diastereoselectivity. Screen different catalysts. |
| Thermodynamic vs. Kinetic Control | Analyze if the reaction is under thermodynamic or kinetic control. Changing the reaction time and temperature can favor the desired diastereomer. |
Issue 3: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Poor Reactivity of Substrates | Increase the reaction temperature or concentration. Consider using more activated starting materials. |
| Catalyst Deactivation | Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture. |
| Side Reactions | Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. This can help in optimizing the reaction conditions to minimize side reactions. |
| Incomplete Conversion | Increase the reaction time or catalyst loading. Monitor the reaction progress by TLC or LC-MS. |
Data Presentation: Comparison of Synthetic Strategies
| Strategy | Catalyst | Yield (%) | ee (%) | Reference |
| Organocatalytic Knoevenagel/Michael/cyclization | Quinidine-derived squaramide | 78-91 | 53-99 | [1][2] |
| Organocatalytic Michael/cyclization cascade | (DHQD)2PYR (1 mol%) | 96-99 | up to 91 | [3][9] |
| Catalytic asymmetric vinylogous Mannich/annulation/acylation | Chiral Phosphoric Acid | 30-67 | 93-98 | [10] |
| Zinc-Catalyzed [3+3] Annulation | Dinuclear zinc-ProPhenol complex | up to 88 | up to 99 | [5] |
| Asymmetric 'Clip-Cycle' aza-Michael | Chiral Phosphoric Acid | up to 87 | up to 94 | [11][12] |
Experimental Protocols
General Procedure for Organocatalytic Knoevenagel/Michael/Cyclization Reaction
This protocol is adapted from the synthesis of spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines], which shares methodological similarities.[1][2]
-
To a stirred solution of isatin (0.2 mmol) and cyanoacetate (0.2 mmol) in the specified solvent (2 mL), add the 3-aminomaleimide (0.24 mmol).
-
Add the quinidine-derived squaramide catalyst (1-10 mol%).
-
Stir the reaction mixture at the specified temperature for the indicated time, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired spiro[indoline-3,4'-piperidine] derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
General Procedure for Zinc-Catalyzed [3+3] Annulation
This protocol is based on the synthesis of chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives.[5]
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the ProPhenol ligand (0.02 mmol) in anhydrous THF (1 mL).
-
Add a solution of ZnEt2 (1.0 M in hexanes, 0.04 mmol) dropwise at room temperature.
-
Stir the resulting solution for 30 minutes at room temperature.
-
Add the indoline-2-thione (0.2 mmol) and the isatylidene malononitrile (0.2 mmol) to the catalyst solution.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate) to yield the spiro product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for stereoselective synthesis.
Caption: Troubleshooting guide for low enantiomeric excess.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Synthesis of Spiro[Indoline-3,4-Pyrrolo[3,4-b]Pyridines] Via an Organocatalysed Three-Component Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives via an organocatalytic asymmetric Michael/cyclization cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives via an organocatalytic asymmetric Michael/cyclization cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Organocatalytic enantioselective (4+3) cyclization for the synthesis of spiro-fused heterocyclic compounds containing isoindolinone, oxepine and indole moieties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up Synthesis of Spiro[indoline-3,4'-piperidin]-2-one Hydrochloride for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Spiro[indoline-3,4'-piperidin]-2-one hydrochloride for preclinical studies.
I. Frequently Asked Questions (FAQs)
1. What are the critical quality attributes (CQAs) for this compound drug substance for preclinical studies?
For preclinical studies, the drug substance must be well-characterized to ensure safety and obtain reliable toxicology data. Key CQAs include:
-
Identity: Confirmation of the chemical structure.
-
Purity: High purity is required, typically >98%, with a clear profile of any impurities.
-
Solubility: Consistent solubility is important for formulation development.
-
Physical Form: A consistent crystalline form is preferred for stability and handling.
-
Residual Solvents: Levels of residual solvents must be within acceptable limits as defined by regulatory guidelines.
2. What are the Chemistry, Manufacturing, and Controls (CMC) requirements for an Investigational New Drug (IND) application for this compound?
The CMC section of an IND application for this compound should include:
-
Drug Substance: Information on the chemical name, structure, and molecular formula. A detailed description of the synthesis process, including starting materials, reagents, and solvents. Characterization data confirming the structure and purity, as well as a profile of impurities.[1][2][3]
-
Drug Product: Details of the final formulation, including all excipients and their specifications. A description of the manufacturing process for the final dosage form.
-
Manufacturing Process and Controls: A comprehensive description of the manufacturing process with process flow diagrams. Identification of critical process parameters and in-process controls to ensure consistency.
-
Analytical Methods: Validated and reproducible analytical methods for testing identity, purity, potency, and quality.[1]
-
Stability Data: Stability data to support the proposed shelf life and storage conditions of the drug substance and drug product.[1][4]
3. What are the common challenges encountered when scaling up the synthesis of spiro-oxindole compounds?
Scaling up the synthesis of spiro-oxindoles like Spiro[indoline-3,4'-piperidin]-2-one can present several challenges:
-
Reaction Control: Exothermic reactions can be difficult to control on a larger scale, potentially leading to side reactions and impurities.
-
Reagent Addition: The rate of reagent addition can significantly impact the reaction outcome and impurity profile.
-
Mixing: Inadequate mixing in large reactors can lead to localized "hot spots" or concentration gradients, affecting yield and purity.
-
Purification: Purification by column chromatography, often used in small-scale synthesis, is not practical for large quantities. Developing a robust crystallization method is crucial.[5]
-
Isolation of the Hydrochloride Salt: The formation and isolation of the hydrochloride salt needs to be controlled to ensure a consistent crystalline form and avoid the incorporation of excess HCl.
II. Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the scale-up synthesis of this compound.
A. Synthesis Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low yield of 1'-benzylspiro[indoline-3,4'-piperidin]-2-one | Incomplete reaction; Side reactions due to prolonged heating or high temperatures; Poor quality of starting materials. | Monitor the reaction by HPLC to determine the optimal reaction time. Ensure the quality of oxindole and N-benzyl-bis(2-chloroethyl)amine. Control the reaction temperature carefully. |
| Formation of unknown impurities during the first step | Over-alkylation or side reactions of the oxindole starting material. Reaction with residual impurities in solvents or reagents. | Use purified solvents and reagents. Optimize the stoichiometry of the reactants. Consider a slower addition of the alkylating agent at a controlled temperature. |
| Incomplete debenzylation | Inefficient catalyst (Palladium on carbon); Insufficient hydrogen pressure; Presence of catalyst poisons. | Use a fresh, high-quality catalyst. Ensure adequate hydrogen pressure and efficient stirring. Purify the intermediate to remove any potential catalyst poisons. |
| Difficulty in isolating the free base after debenzylation | The product may be an oil or difficult to crystallize. Emulsion formation during workup. | Try different solvent systems for extraction and crystallization. Use a minimal amount of a suitable anti-solvent to induce crystallization. Break emulsions by adding brine or filtering through celite. |
| Inconsistent yield or quality of the hydrochloride salt | Variation in the amount of HCl added; Presence of water affecting crystallization; Inappropriate solvent for salt formation. | Use a standardized solution of HCl in a suitable solvent (e.g., isopropanol, ethanol). Ensure the free base is dissolved in a dry solvent before adding HCl. Screen different solvents to find the optimal one for consistent crystallization of the hydrochloride salt. |
B. Purification Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Product fails to crystallize | The compound is too soluble in the chosen solvent; Presence of impurities inhibiting crystallization. | Screen a variety of solvents and solvent mixtures. Try cooling the solution slowly, scratching the inside of the flask, or adding a seed crystal. If impurities are suspected, consider a pre-purification step like a charcoal treatment or a short silica plug filtration. |
| Oily product obtained after crystallization | The solvent is not appropriate for crystallization; The product has a low melting point or is amorphous. | Use a solvent system where the product has high solubility at high temperatures and low solubility at room temperature or below.[5] Try to obtain a seed crystal from a small-scale experiment to induce crystallization. |
| Low purity after a single crystallization | The chosen solvent is not effective at removing specific impurities. | Perform a re-crystallization from a different solvent system.[5] Analyze the impurity profile to understand what needs to be removed and choose a solvent accordingly. |
| Difficulty in filtering the crystalline product | Very fine crystals are formed, clogging the filter paper. | Optimize the cooling rate during crystallization to encourage the formation of larger crystals.[5] Use a filter funnel with a larger pore size or a filter press for large-scale operations. |
III. Experimental Protocols
A. Scale-up Synthesis of 1'-benzylspiro[indoline-3,4'-piperidin]-2-one
This protocol is adapted for a larger scale synthesis.
Materials:
-
Oxindole
-
N-benzyl-bis(2-chloroethyl)amine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (3 equivalents) in anhydrous THF in a suitable reactor, add a solution of oxindole (1 equivalent) in anhydrous THF dropwise at 0-5 °C under an inert atmosphere.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of N-benzyl-bis(2-chloroethyl)amine (1 equivalent) in anhydrous THF dropwise, maintaining the temperature below 25 °C.
-
Heat the reaction mixture to reflux (around 65 °C) and monitor the reaction progress by HPLC.
-
Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Add water and ethyl acetate. Separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).
B. Debenzylation to Spiro[indoline-3,4'-piperidin]-2-one
Materials:
-
1'-benzylspiro[indoline-3,4'-piperidin]-2-one
-
Palladium on carbon (10 wt. %, 50% wet)
-
Methanol
-
Hydrogen gas
Procedure:
-
Dissolve 1'-benzylspiro[indoline-3,4'-piperidin]-2-one (1 equivalent) in methanol in a hydrogenation reactor.
-
Carefully add the palladium on carbon catalyst under an inert atmosphere.
-
Pressurize the reactor with hydrogen gas (typically 50-60 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Spiro[indoline-3,4'-piperidin]-2-one.
C. Formation of this compound
Materials:
-
Spiro[indoline-3,4'-piperidin]-2-one
-
Anhydrous isopropanol (IPA) or ethanol
-
Hydrochloric acid solution in IPA or ethanol
Procedure:
-
Dissolve the crude Spiro[indoline-3,4'-piperidin]-2-one in anhydrous isopropanol.
-
Slowly add a solution of hydrochloric acid in isopropanol (1.0-1.1 equivalents) with stirring.
-
Stir the mixture at room temperature to allow the hydrochloride salt to crystallize. Cooling may be necessary to improve the yield.
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the product under vacuum at a controlled temperature to obtain this compound.
IV. Visualizations
Caption: Synthetic workflow for Spiro[indoline-3,4'-piperidin]-2-one HCl.
References
- 1. biobostonconsulting.com [biobostonconsulting.com]
- 2. IND Applications for Clinical Investigations: Chemistry, Manufacturing, and Control (CMC) Information | FDA [fda.gov]
- 3. inderocro.com [inderocro.com]
- 4. Pitfalls of Chemistry, Manufacturing, and Controls in IND Preparation [advarra.com]
- 5. longdom.org [longdom.org]
troubleshooting guide for the synthesis of substituted spiro[indoline-3,4'-piperidines]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted spiro[indoline-3,4'-piperidines].
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing substituted spiro[indoline-3,4'-piperidines]?
A1: The synthesis of substituted spiro[indoline-3,4'-piperidines] is most commonly achieved through multi-component reactions (MCRs). These one-pot procedures are valued for their efficiency and atom economy. A widely used approach is the four-component reaction involving an arylamine, methyl propiolate, an isatin derivative, and malononitrile, often catalyzed by a base like triethylamine.[1] Another prevalent method is a three-component reaction of an isatin, an activated methylene compound (like malononitrile or ethyl cyanoacetate), and a compound containing a reactive methylene group, often in the presence of a base such as piperidine.[2]
Q2: I am observing a very low yield for my reaction. What are the potential causes?
A2: Low yields in the synthesis of spiro[indoline-3,4'-piperidines] can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.
-
Reagent Purity: The purity of starting materials, especially the isatin and any aldehydes or ketones, is crucial. Impurities can lead to side reactions or inhibit the catalyst.
-
Catalyst Inactivity: The chosen base or catalyst may be inappropriate for the specific substrates or may have degraded.
-
Product Degradation: The spirocyclic product might be unstable under the reaction or workup conditions. This can be influenced by pH and temperature.
-
Substituent Effects: The electronic and steric properties of the substituents on your starting materials can significantly impact the reaction's efficiency.[3]
Q3: My purified product appears to be a mixture of diastereomers. Is this common?
A3: The formation of diastereomers is possible due to the creation of a spirocyclic center and other stereocenters in the molecule. The diastereoselectivity of the reaction is often influenced by the reaction conditions, including the choice of catalyst and solvent. In some reported syntheses, high diastereoselectivity is achieved, leading to a single observable diastereomer.[2] However, in other cases, mixtures may be obtained. Careful analysis of NMR spectra is required to determine the diastereomeric ratio.
Q4: What are some common side products I should look out for?
A4: While specific side products depend on the reaction, some general possibilities include:
-
Knoevenagel Condensation Product: The initial condensation product of isatin with the active methylene compound may be isolated if the subsequent cyclization does not proceed to completion.
-
Michael Adducts: Intermediates from the Michael addition step may be present if the final ring-closing step is slow or inhibited.
-
Products from competing reactions: Depending on the substrates, alternative cyclization pathways may lead to different heterocyclic systems. For instance, in some cases, spiro[indoline-3,4'-pyridinones] can form alongside the desired spiro[indoline-3,4'-pyridines].[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of substituted spiro[indoline-3,4'-piperidines].
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inappropriate catalyst | Screen different bases (e.g., triethylamine, piperidine, DBU) or Lewis acids, depending on the specific reaction. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for product formation and potential degradation. | |
| Poor quality of reagents | Ensure all starting materials are pure and dry. Recrystallize or purify reagents if necessary. | |
| Steric hindrance from substituents | Modify the synthetic route or consider using starting materials with less bulky substituents if possible.[3] | |
| Formation of Multiple Products/Side Reactions | Reaction conditions favoring side pathways | Optimize the reaction solvent and temperature. A change in solvent polarity can significantly influence the reaction pathway. |
| Incorrect stoichiometry of reactants | Carefully control the molar ratios of the starting materials. | |
| Catalyst promoting side reactions | Consider using a milder or more selective catalyst. | |
| Difficulty in Product Purification | Product is an oil or difficult to crystallize | Attempt purification via column chromatography. If the product is basic, an initial acid-base extraction may help remove neutral impurities. |
| Co-elution of impurities during chromatography | Experiment with different solvent systems for column chromatography, varying the polarity and composition of the eluent. | |
| Product is insoluble | The product may precipitate from the reaction mixture upon cooling. If so, it can be isolated by filtration and washed with a cold solvent. |
Data Presentation
Optimization of Reaction Conditions
The following table summarizes the effect of different catalysts and solvents on the yield of spiro[indoline-3,4'-pyrano[3,2-h]quinolines], a related class of spirooxindoles, which can provide insights into optimizing the synthesis of spiro[indoline-3,4'-piperidines].
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Methanol | 50 | 7 | Low |
| 2 | Piperidine | Methanol | 25 | 7 | No Reaction |
| 3 | Piperidine | Methanol | 50 | 7 | 51 |
| 4 | Piperidine | Acetonitrile | 50 | 7 | Low |
| 5 | Piperidine | Toluene | 50 | 7 | Low |
| 6 | Piperidine | Ethyl Acetate | 50 | 7 | Low |
| 7 | Piperidine | Toluene/Methanol (2:1) | 50 | 7 | 85 |
| 8 | DABCO | Toluene/Methanol (2:1) | 50 | 7 | 36 |
| 9 | DBU | Toluene/Methanol (2:1) | 50 | 7 | 29 |
Data adapted from a study on a similar spirooxindole system and may serve as a starting point for optimization.[2]
Experimental Protocols
General Procedure for the Four-Component Synthesis of Substituted Spiro[indoline-3,4'-pyridines]
This protocol is adapted from a reported synthesis.[1]
-
To a solution of the arylamine (2.0 mmol) in ethanol (5 mL), add methyl propiolate (2.0 mmol).
-
Stir the mixture at room temperature overnight to form the β-enamino ester intermediate.
-
To this solution, add the substituted isatin (2.0 mmol), malononitrile (2.0 mmol), and triethylamine (0.4 mmol).
-
Heat the reaction mixture under reflux for approximately 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the solution to about half its volume.
-
The resulting precipitate is collected by filtration and washed with cold ethanol to yield the pure product.
Purification by Column Chromatography
If the product does not precipitate or requires further purification, column chromatography is a standard method.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Elute the column with a solvent gradient, starting with a non-polar mixture and gradually increasing the polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.[4] A common solvent system for purifying similar spiro compounds is petroleum ether/ethyl acetate (2:1).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified spiro[indoline-3,4'-piperidine].
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Proposed reaction mechanism for the four-component synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. Synthesis of functionalized spiro[indoline-3,4’-pyridines] and spiro[indoline-3,4’-pyridinones] via one-pot four-component reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction [beilstein-journals.org]
- 3. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Spiro[indoline-3,4'-piperidin]-2-one Derivatives and Established Kinase Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved efficacy and selectivity is a continuous endeavor. This guide provides a comparative study of emerging Spiro[indoline-3,4'-piperidin]-2-one derivatives against well-established multi-kinase inhibitors: Sunitinib, Sorafenib, and Regorafenib. This analysis is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their performance based on available preclinical data.
The spirooxindole scaffold has garnered significant attention due to its unique three-dimensional structure, which allows for versatile interactions with the ATP-binding pocket of various kinases.[1] Recent studies have highlighted the potential of Spiro[indoline-3,4'-piperidin]-2-one derivatives as potent inhibitors of key oncogenic kinases.
Comparative Kinase Inhibition Profile
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected Spiro[indoline-3,4'-piperidin]-2-one derivatives and the established kinase inhibitors against various kinases. It is important to note that IC50 values can vary based on experimental conditions.
Table 1: IC50 Values of Spiro[indoline-3,4'-piperidin]-2-one Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Cell Line/Assay Type |
| SMU-B (Compound 5b) | c-Met | 2 | Biochemical Assay |
| SMU-B (Compound 5b) | ALK | 6 | Biochemical Assay |
| Compound 6m | EGFR | - | Cell-based assay (A431) |
| Compound 6m | VEGFR-2 | - | Cell-based assay |
| Compound 4a | EGFR | - | Molecular Docking |
| Compound 4a | HER-2 | - | Molecular Docking |
Note: Specific IC50 values for compounds 6m and 4a against EGFR and VEGFR-2 were not provided in the search results, but they were identified as multi-targeted inhibitors of these kinases.[2][3] One study identified a potent c-Met/ALK dual inhibitor, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (compound 5b or SMU-B).[4][5]
Table 2: IC50 Values of Sunitinib, Sorafenib, and Regorafenib
| Inhibitor | Target Kinase | IC50 (nM) |
| Sunitinib | PDGFRβ | 2 |
| VEGFR2 (Flk-1) | 80 | |
| c-Kit | - | |
| FLT3 | 50 (ITD), 250 (WT) | |
| Sorafenib | Raf-1 | 6 |
| B-Raf (wild-type) | 22 | |
| B-Raf (V600E) | 38 | |
| VEGFR-1 | 26 | |
| VEGFR-2 | 90 | |
| VEGFR-3 | 20 | |
| PDGFR-β | 57 | |
| c-Kit | 68 | |
| FLT3 | 58 | |
| RET | 43 | |
| Regorafenib | VEGFR-1 | 4.2 - 13 |
| VEGFR-2 | 3 - 4.2 | |
| VEGFR-3 | - | |
| TIE-2 | 31 | |
| PDGFR-β | 22 - 90 | |
| FGFR1 | ~200 | |
| c-Kit | 1.5 - 7 | |
| RET | 1.5 | |
| RAF-1 | 2.5 | |
| B-RAF | 28 | |
| B-RAF (V600E) | - |
Note: The IC50 values for Sunitinib, Sorafenib, and Regorafenib are compiled from various sources and represent a general profile of their inhibitory activity.[6][7][8][9]
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms of action and the methodologies used in these studies, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow for their evaluation.
Caption: A simplified diagram of the RTK signaling pathway targeted by kinase inhibitors.
Caption: A general experimental workflow for the evaluation of kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors often relies on understanding the structure-activity relationship (SAR). For Spiro[indoline-3,4'-piperidin]-2-one derivatives, modifications at various positions of the spiro-oxindole core and the piperidine ring can significantly impact their inhibitory activity and selectivity.
Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the activity of a purified kinase.
-
Reagents and Materials : Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (typically containing Tris-HCl, MgCl2, DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Procedure :
-
The kinase and test compound are pre-incubated in the assay buffer in a microplate well for a defined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
The percentage of kinase inhibition is calculated relative to a DMSO control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability/Proliferation Assay (Cellular Assay)
This assay assesses the effect of a compound on the viability and growth of cancer cell lines.
-
Cell Culture : Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure (MTT Assay Example) :
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control, and IC50 values are determined.
-
Cellular Phosphorylation Assay (Target Engagement)
This assay confirms that the inhibitor is hitting its intended target within a cellular context by measuring the phosphorylation status of the target kinase or its downstream substrates.
-
Cell Treatment and Lysis :
-
Cancer cells are treated with the test compound at various concentrations for a defined period.
-
Cells are then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Procedure (Western Blot Example) :
-
Protein concentrations in the cell lysates are determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The membrane is often stripped and re-probed with an antibody for the total form of the target protein to ensure equal loading.
-
Conclusion
Spiro[indoline-3,4'-piperidin]-2-one derivatives represent a promising class of kinase inhibitors with demonstrated activity against clinically relevant targets such as c-Met and ALK. While the available data indicates high potency for some derivatives, further comprehensive studies, including head-to-head comparisons against a broad panel of kinases and in vivo efficacy models, are necessary to fully elucidate their therapeutic potential relative to established multi-kinase inhibitors like Sunitinib, Sorafenib, and Regorafenib. The detailed experimental protocols provided in this guide serve as a foundation for researchers to design and execute such comparative studies, ultimately contributing to the development of next-generation targeted therapies for cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Functionalized Spiro [Indoline-3,5'-pyrroline]-2,2'dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 8. oncology-central.com [oncology-central.com]
- 9. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Spiro[indoline-3,4'-piperidine] Compounds as Potent Anti-Cancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-cancer activity of a promising spiro[indoline-3,4'-piperidine] compound, SMU-B, against the established therapeutic agent, Crizotinib. The data presented is derived from preclinical studies in a human gastric carcinoma xenograft model, offering valuable insights for researchers in oncology and drug discovery.
Performance Comparison in GTL-16 Gastric Carcinoma Xenograft Model
The anti-tumor efficacy of the spiro[indoline-3,4'-piperidine] derivative, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one (designated as SMU-B), was evaluated in a GTL-16 human gastric carcinoma xenograft mouse model. This cell line is characterized by the amplification of the MET oncogene, making it a clinically relevant model for testing inhibitors of the c-Met signaling pathway. The performance of SMU-B was compared with Crizotinib, an FDA-approved inhibitor of ALK and c-Met.
| Compound | Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| SMU-B | 20 mg/kg | Oral, once daily for 14 days | 52% | [1][2] |
| SMU-B | 40 mg/kg | Oral, once daily for 14 days | 87% | [1][2] |
| Crizotinib | 12.5 mg/kg | Oral, once daily for 13 days | 65% | |
| Crizotinib | 50 mg/kg | Oral, once daily for 13 days | 108% (tumor regression) |
Notably, SMU-B demonstrated significant, dose-dependent anti-tumor activity. At a 40 mg/kg dose, it achieved 87% tumor growth inhibition, indicating a potent in vivo effect.[1][2] Importantly, no significant body weight loss was observed in the experimental groups, suggesting a favorable toxicity profile for this compound. Crizotinib also showed high efficacy in this model, with the 50 mg/kg dose leading to tumor regression.
Mechanism of Action: Targeting the c-Met/ALK Signaling Pathways
SMU-B is a potent and highly selective dual inhibitor of the c-Met (hepatocyte growth factor receptor or HGFR) and ALK (anaplastic lymphoma kinase) receptor tyrosine kinases.[1][2] Aberrant activation of these signaling pathways is a known driver of oncogenesis, tumor invasion, and metastasis in a variety of human cancers, including gastric carcinoma.[1][2] By inhibiting the phosphorylation of c-Met and ALK, SMU-B effectively blocks the downstream signaling cascades that promote cancer cell proliferation and survival.
Experimental Protocols
The following protocols provide a detailed methodology for the in vivo experiments cited in this guide.
GTL-16 Human Gastric Carcinoma Xenograft Model
1. Cell Culture:
-
GTL-16 human gastric carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Female athymic nude mice (nu/nu), 4-6 weeks old, are used for the study.
-
Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.
3. Tumor Implantation:
-
GTL-16 cells are harvested during their exponential growth phase and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio).
-
Each mouse is subcutaneously injected with 5 x 10^6 GTL-16 cells in a total volume of 100 µL into the right flank.
4. Tumor Growth Monitoring and Treatment:
-
Tumor growth is monitored by measuring the tumor volume with calipers every other day. Tumor volume is calculated using the formula: (length × width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment and control groups.
-
SMU-B and Crizotinib are formulated for oral administration.
-
The respective compounds are administered daily at the specified doses for the duration of the study (14 days for SMU-B, 13 days for Crizotinib). The control group receives the vehicle solution.
-
Body weight is measured every other day as an indicator of toxicity.
5. Efficacy Evaluation:
-
The primary endpoint is tumor growth inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
References
Head-to-Head Comparison: Spiro[indoline-3,4'-piperidine] Analogs Versus Sunitinib in Oncology Research
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a persistent need for novel agents that can overcome resistance to existing treatments. Sunitinib, a multi-targeted tyrosine kinase inhibitor (TKI), has been a standard of care for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] However, acquired resistance to sunitinib presents a significant clinical challenge, often driven by the activation of alternative signaling pathways.[1][2][3] This has spurred the development of new classes of inhibitors, among which spiro[indoline-3,4'-piperidine] analogs have emerged as promising candidates, particularly those targeting kinases such as c-Met and ALK.[4][5][6] This guide provides a head-to-head comparison of the preclinical data available for spiro[indoline-3,4'-piperidine] analogs and sunitinib, offering insights for researchers and drug development professionals.
Mechanism of Action: A Tale of Two Kinase Inhibition Profiles
Sunitinib functions as a multi-targeted TKI, primarily inhibiting vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1] By blocking these receptors, sunitinib impedes tumor angiogenesis and cell proliferation.[1] It also inhibits other kinases such as c-KIT, FLT3, and RET.[7]
In contrast, the researched spiro[indoline-3,4'-piperidine] analogs exhibit a more focused kinase inhibition profile, with prominent activity against c-Met (hepatocyte growth factor receptor) and ALK (anaplastic lymphoma kinase).[4][5] Dysregulation of the c-Met signaling pathway is a known mechanism of resistance to VEGFR inhibitors like sunitinib. This suggests that spiro[indoline-3,4'-piperidine] analogs that inhibit c-Met could be effective in sunitinib-resistant tumors.
Quantitative Data Presentation
The following tables summarize the available quantitative data for a representative spiro[indoline-3,4'-piperidine] analog and sunitinib, based on preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | Spiro[indoline-3,4'-piperidine] Analog (Compound 5b/SMU-B) IC50 (nM) | Sunitinib IC50 (nM) |
| c-Met | 1.87[4] | - |
| ALK | <0.5[4] | - |
| AXL | 28.9[4] | - |
| VEGFR2 | - | Data not available in the provided search results |
| PDGFRβ | - | Data not available in the provided search results |
| c-KIT | - | Data not available in the provided search results |
Note: Direct comparative IC50 data for all kinases was not available in the same study. The data presented is from individual studies on each compound class.
Table 2: In Vitro Cellular Activity (IC50)
| Cell Line | Spiro[indoline-3,4'-piperidine] Analog (Compound 5b/SMU-B) IC50 (nM) | Sunitinib IC50 (µM) |
| MKN-45 (Gastric Carcinoma) | 19[4] | - |
| GTL-16 (Gastric Carcinoma) | 22[4] | - |
| MCF7 (Breast Cancer) | - | 3.97[8] |
| HCT116 (Colon Cancer) | - | 9.67[8] |
| A431 (Skin Cancer) | - | Not explicitly provided, but a related spiro-3-indolin-2-one showed higher potency[8] |
| PaCa-2 (Pancreatic Cancer) | - | 16.91[8] |
A separate study on a different series of spiro-3-indolin-2-one derivatives showed a potent analog (compound 6m) with IC50 values of 3.597 µM, 3.236 µM, and 2.434 µM against MCF7, HCT116, and A431 cell lines, respectively, demonstrating greater potency than sunitinib in those assays.[8]
Table 3: In Vivo Antitumor Efficacy
| Compound | Dose | Tumor Model | Tumor Growth Inhibition (TGI) | Reference |
| Spiro[indoline-3,4'-piperidine] Analog (Compound 5b/SMU-B) | 20 mg/kg | GTL-16 Gastric Carcinoma Xenograft | 52% | [4] |
| Spiro[indoline-3,4'-piperidine] Analog (Compound 5b/SMU-B) | 40 mg/kg | GTL-16 Gastric Carcinoma Xenograft | 87% | [4] |
| Sunitinib | Not available in a directly comparable model in the search results | - | - | - |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the targeted signaling pathways and a typical experimental workflow for comparing such inhibitors.
Caption: Sunitinib Signaling Pathway Inhibition.
Caption: Spiro Analog Signaling Pathway Inhibition.
Caption: Preclinical Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key experiments used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
-
Materials: Recombinant kinase, corresponding substrate, ATP, test compounds (spiro[indoline-3,4'-piperidine] analog and sunitinib), kinase assay buffer, and a commercial ADP detection kit.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, test compound, and kinase assay buffer. Incubate to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding a reagent from the detection kit.
-
Add a kinase detection reagent that converts ADP to ATP, which then drives a luciferase-mediated reaction to produce a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT/XTT)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Materials: Cancer cell lines, culture medium, test compounds, and MTT or XTT reagent.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 72 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Living cells will metabolize the tetrazolium salt into a colored formazan product.
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express cell viability as a percentage relative to untreated control cells and determine the IC50 values.
-
In Vivo Xenograft Tumor Model
This model assesses the in vivo antitumor efficacy of the test compounds in an animal model.
-
Materials: Immunocompromised mice, human cancer cells, test compounds, and vehicle control.
-
Procedure:
-
Subcutaneously implant human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, spiro[indoline-3,4'-piperidine] analog, sunitinib).
-
Administer the compounds orally or via another appropriate route at specified doses and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Conclusion
The available preclinical data suggests that spiro[indoline-3,4'-piperidine] analogs represent a distinct class of kinase inhibitors compared to sunitinib. While sunitinib has a broad-spectrum activity primarily targeting angiogenesis through VEGFR and PDGFR inhibition, the spiro[indoline-3,4'-piperidine] analogs discussed here are potent and selective inhibitors of c-Met and ALK.
The direct comparative data, although limited, indicates that specific spiro-indolinone derivatives can exhibit superior in vitro antiproliferative activity against certain cancer cell lines when compared to sunitinib. The potent c-Met inhibition by this class of compounds is particularly noteworthy, as c-Met activation is a key mechanism of resistance to sunitinib. This positions spiro[indoline-3,4'-piperidine] analogs as potential therapeutic agents in tumors that have developed resistance to sunitinib or other VEGFR-targeted therapies.
Further head-to-head preclinical studies in sunitinib-resistant RCC and GIST models are warranted to fully elucidate the therapeutic potential of spiro[indoline-3,4'-piperidine] analogs in these clinical settings. The data presented in this guide provides a strong rationale for continued investigation into this promising class of compounds.
References
- 1. Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating mechanisms of sunitinib resistance in renal cancer: an integrated pathological-molecular analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of Spiro[indoline-3,4'-piperidin]-2-one Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The spiro[indoline-3,4'-piperidin]-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This guide provides a comparative analysis of the selectivity profiles of inhibitors based on this core structure, focusing on two prominent target classes: the c-Met/ALK receptor tyrosine kinases and the MDM2-p53 protein-protein interaction. Experimental data, detailed methodologies, and pathway visualizations are presented to offer a comprehensive resource for researchers in the field.
I. Comparative Selectivity of Spiro[indoline-3,4'-piperidin]-2-one Based Inhibitors
The versatility of the spiro[indoline-3,4'-piperidin]-2-one core allows for its adaptation to target distinct classes of proteins. Below, we compare the selectivity of representative inhibitors for their intended targets.
A. c-Met/ALK Dual Inhibitors
A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidin]-2-ones have been identified as potent and highly selective dual inhibitors of the c-Met and ALK receptor tyrosine kinases, both of which are validated targets in oncology.[1]
Table 1: Biochemical and Cellular Potency of a Representative c-Met/ALK Inhibitor (Compound 5b/SMU-B) [1]
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| c-Met | 1.87 | 22 |
| ALK | <0.5 | 39 |
Selectivity Profile: Compound 5b (SMU-B) was screened against a panel of 97 different kinases to assess its selectivity. The results indicated a high degree of selectivity, with very few off-target kinases being inhibited.[1] This highlights the potential for developing spiro[indoline-3,4'-piperidin]-2-one based compounds with a clean kinase inhibition profile, which is crucial for minimizing off-target toxicities in a clinical setting. While the full kinase panel data for this specific compound is not publicly available in the retrieved documents, the reported high selectivity is a key feature of this chemical series.
B. MDM2-p53 Interaction Inhibitors
The spirooxindole scaffold, a close relative of the spiro[indoline-3,4'-piperidin]-2-one core, is a well-established inhibitor of the MDM2-p53 protein-protein interaction. This interaction is a critical regulator of the p53 tumor suppressor, and its inhibition can lead to the reactivation of p53's apoptotic functions in cancer cells. While specific quantitative data for a series of Spiro[indoline-3,4'-piperidin]-2-one based MDM2 inhibitors is limited in the available literature, data from structurally related spiro-oxindole-pyrazolo[3,4-b]pyridines provide valuable insights into the potential of this scaffold.
Table 2: p53-MDM2 Interaction Inhibitory Activity of Representative Spiro-oxindole Derivatives
| Compound | p53-MDM2 IC50 (nM) | Reference |
| Compound 4d | 52.1 | [2] |
| Compound 4i | 95.2 | [2] |
| Nutlin-3a (Reference) | ~90 | Not explicitly cited |
These findings suggest that the spiro-core can be effectively functionalized to potently disrupt the MDM2-p53 interaction. The selectivity of these compounds against other protein-protein interactions is an area of ongoing research and is crucial for their therapeutic development.
II. Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental procedures is essential for a clear understanding of the inhibitors' mechanism of action and the methods used for their evaluation.
A. Signaling Pathways
Caption: c-Met and ALK Signaling Pathways and Inhibition.
Caption: MDM2-p53 Interaction and Inhibition.
B. Experimental Workflows
Caption: TR-FRET Kinase Assay Workflow.
Caption: HCT116 p53-Reporter Assay Workflow.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of these inhibitors.
A. TR-FRET Assay for c-Met Kinase Activity
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase
-
Biotinylated poly-Glu-Tyr (4:1) substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop Solution (e.g., 10 mM EDTA in assay buffer)
-
Detection Reagents:
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
-
Test compounds (Spiro[indoline-3,4'-piperidin]-2-one based inhibitors)
-
384-well low-volume black assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer to the final desired concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound solution. b. Add 5 µL of a solution containing c-Met kinase and the biotinylated substrate in assay buffer. c. Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for c-Met. d. Incubate the plate at room temperature for 60-90 minutes.
-
Reaction Termination and Detection: a. Stop the reaction by adding 10 µL of stop solution containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665. b. Incubate the plate at room temperature for 60 minutes to allow for binding of the detection reagents.
-
Data Acquisition: a. Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (XL665). b. The TR-FRET signal is calculated as the ratio of the acceptor (665 nm) to the donor (615 nm) fluorescence.
-
Data Analysis: a. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. b. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
B. HCT116 Cell-Based Assay for MDM2-p53 Interaction
This protocol describes a cellular assay using the HCT116 human colon carcinoma cell line, which expresses wild-type p53, to assess the ability of compounds to disrupt the MDM2-p53 interaction and activate the p53 pathway. A common readout is the measurement of p21, a downstream target of p53, or a reporter gene under the control of a p53-responsive promoter.
Materials:
-
HCT116 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Test compounds (Spiro[indoline-3,4'-piperidin]-2-one based inhibitors)
-
96-well cell culture plates
-
Lysis buffer
-
Reagents for readout (e.g., ELISA kit for p21, or luciferase assay reagents for reporter cells)
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to attach overnight.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Replace the medium in the cell plate with the medium containing the test compounds. Include a vehicle control (e.g., DMSO). c. Incubate the cells for a defined period (e.g., 8-24 hours) to allow for compound uptake and target engagement.
-
Cell Lysis: a. After incubation, wash the cells with PBS. b. Lyse the cells by adding lysis buffer and incubating on ice.
-
Readout: a. For p21 ELISA: Quantify the amount of p21 protein in the cell lysates using a commercially available ELISA kit according to the manufacturer's instructions. b. For p53-reporter assay: If using a reporter cell line, measure the reporter gene activity (e.g., luciferase) in the cell lysates using the appropriate reagents and a luminometer.
-
Data Analysis: a. Normalize the readout signal to cell viability if necessary (e.g., by performing a parallel MTT or CellTiter-Glo assay). b. Plot the normalized signal against the logarithm of the inhibitor concentration. c. Determine the EC50 value, the concentration at which the compound produces 50% of its maximal effect.
This guide provides a foundational understanding of the selectivity profiles of Spiro[indoline-3,4'-piperidin]-2-one based inhibitors. Further research and more extensive selectivity profiling are necessary to fully elucidate their therapeutic potential and guide the development of next-generation targeted therapies.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Spiro[indoline-3,4'-piperidin]-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of complex molecules such as Spiro[indoline-3,4'-piperidin]-2-one hydrochloride is fundamental to drug discovery and development. Ensuring the identity, purity, and quality of such spirocyclic compounds necessitates a rigorous analytical approach. Cross-validation, the practice of using multiple, independent analytical techniques to corroborate findings, is a critical component of a comprehensive quality control strategy.
This guide provides a comparative overview of three powerful analytical methods for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS). We present illustrative experimental protocols and comparative performance data to guide researchers in the selection and implementation of these techniques for thorough analytical cross-validation.
At a Glance: Comparison of Analytical Techniques
The selection of an analytical method is contingent on the specific analytical challenge, whether it be routine purity assessment, structural elucidation of unknown impurities, or absolute quantification. The following table summarizes the key performance characteristics of HPLC, qNMR, and MS for the analysis of this compound. The data presented is illustrative and representative of typical performance for such analytical methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Mass Spectrometry (MS) |
| Primary Function | Separation and quantification of components in a mixture, purity assessment. | Absolute and relative quantification, structural elucidation. | Molecular weight determination, structural fragmentation analysis, trace analysis. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Typically linear over 3-5 orders of magnitude |
| Precision (%RSD) | Intraday: ≤ 1.0%, Interday: ≤ 2.0% | Intraday: ≤ 1.5%, Interday: ≤ 2.5% | Intraday: ≤ 15%, Interday: ≤ 20% (for trace analysis) |
| Accuracy (Recovery %) | 98.0 - 102.0% | 98.0 - 102.0% | 85.0 - 115% (for trace analysis) |
| Limit of Detection (LOD) | ng/mL to µg/mL range | µg/mL to mg/mL range | pg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | µg/mL to mg/mL range | pg/mL to ng/mL range |
| Sample Throughput | High | Low to Medium | High (with automation) |
| Impurity Identification | Requires isolation or a known reference standard. | Provides structural information for identification. | Provides mass and fragmentation data for identification. |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical data. The following sections provide illustrative methodologies for the analysis of this compound using HPLC, qNMR, and MS.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.
Illustrative Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with a Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in the initial mobile phase to a concentration of 1 mg/mL. |
Validation Protocol Summary:
-
Specificity: Inject a blank (diluent), a solution of the analyte, and a spiked sample containing potential impurities. The method is specific if the analyte peak is well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five concentrations of the analyte. The method is linear if a plot of peak area versus concentration yields a correlation coefficient (R²) of ≥ 0.999.
-
Accuracy: Analyze samples with known concentrations of the analyte at three different levels (e.g., 80%, 100%, and 120% of the target concentration). The accuracy is acceptable if the recovery is within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte on the same day. The relative standard deviation (%RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.
-
-
LOD & LOQ: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.
Illustrative qNMR Protocol:
-
Internal Standard Selection: Choose a stable, non-reactive internal standard with a known purity and signals that do not overlap with the analyte's signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer a precise volume to an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing and Analysis: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the weighed amounts of the analyte and the internal standard.
Mass Spectrometry (MS) for Structural Confirmation and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight and structure of the analyte and any impurities.
Illustrative LC-MS Protocol:
-
Instrumentation: Couple an HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Acquisition:
-
Full Scan: Acquire data over a mass range that includes the expected molecular ion of this compound (C₁₂H₁₅ClN₂O, MW: 238.71 g/mol ).
-
MS/MS (Tandem MS): Select the molecular ion of the analyte for fragmentation to obtain structural information.
-
-
Data Analysis: Determine the accurate mass of the parent ion to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.
Visualizing the Cross-Validation Workflow
A systematic workflow ensures that all necessary analytical steps are performed to achieve a comprehensive characterization of the compound.
Caption: A logical workflow for the cross-validation of analytical methods.
Conclusion
For the comprehensive characterization of this compound, a multi-faceted analytical approach is indispensable. HPLC provides robust and high-throughput purity assessment, qNMR offers absolute quantification and structural confirmation, and MS delivers sensitive molecular weight and structural fragmentation data. By employing these techniques in a cross-validation workflow, researchers and drug development professionals can ensure the highest confidence in the quality and integrity of their chemical entities, a critical step in advancing through the development pipeline.
Unveiling the Potency of Spiro[indoline-3,4'-piperidine] Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of novel spiro[indoline-3,4'-piperidine] compounds, offering insights supported by experimental data. These compounds have emerged as a promising class of therapeutic agents, particularly in oncology, due to their potent inhibitory effects on key signaling pathways.
This guide focuses on a particularly potent example, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1′-methylspiro[indoline-3,4′-piperidine]-2-one, referred to as compound 5b or SMU-B. This compound has been identified as a highly selective and orally efficacious dual inhibitor of c-Met and ALK receptor tyrosine kinases.[1][2]
Quantitative Efficacy Data
The following tables summarize the key quantitative data demonstrating the in vitro and in vivo efficacy of compound 5b (SMU-B).
In Vitro Potency and Selectivity
| Compound | Target Kinase | Biochemical Assay IC50 (nM) | Cellular Assay IC50 (nM) |
| 5b (SMU-B) | c-Met | < 10 | < 100 |
| ALK | < 10 | < 100 | |
| AXL | - | - |
Data sourced from studies on aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4′-piperidine]-2-ones.[1] The IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity. Lower values indicate higher potency.
In Vivo Antitumor Efficacy
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| Compound 5b (SMU-B) | 20 | 52 |
| 40 | 87 |
Data from a GTL-16 human gastric carcinoma xenograft model.[1][2] TGI is a measure of the reduction in tumor size in treated subjects compared to untreated controls.
Other studies have reported the antiproliferative activities of different 1'-methylspiro[indoline-3,4'-piperidine] derivatives against various cancer cell lines, with IC50 values in the micromolar range. For instance, one derivative showed an IC50 of 30.03±0.43 μg/mL against BEL-7402 cell lines.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used to assess the efficacy of these compounds.
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of the compounds against specific kinases.
-
Biochemical Assays: These assays, such as the nanoliter kinase assay, directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[1]
-
Cellular Assays: Cell-based assays measure the effect of the compound on the kinase activity within a cellular context. This provides insights into cell permeability and target engagement.[1] A common method is the sulforhodamine B (SRB) assay, which is used to determine cell growth inhibition.[4]
In Vivo Xenograft Models
Objective: To evaluate the antitumor efficacy of the compounds in a living organism.
-
Cell Implantation: Human tumor cells (e.g., GTL-16 human gastric carcinoma) are implanted into immunocompromised mice.[1][2]
-
Compound Administration: Once tumors are established, the test compound is administered to the mice, typically orally.[1][2]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Efficacy Calculation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]
-
Toxicity Assessment: Animal body weight is monitored as an indicator of compound toxicity.[1]
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the targeted signaling pathway and the general workflow of efficacy evaluation.
Caption: c-Met/ALK signaling pathway inhibition by Compound 5b.
Caption: General workflow from in vitro screening to in vivo testing.
References
- 1. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. connectjournals.com [connectjournals.com]
A Comparative Analysis of Novel Spiro[indoline-3,4'-piperidine] Derivatives and Crizotinib in Targeting c-Met Kinase
This guide provides a detailed comparison of the performance of novel spiro[indoline-3,4'-piperidine] derivatives against the established multi-kinase inhibitor, crizotinib, with a focus on their activity as c-Met kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Introduction: The Role of c-Met in Oncology
The Mesenchymal-Epithelial Transition (c-Met) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are key regulators of cell proliferation, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway, through gene amplification, mutation, or overexpression, is a known driver in the development and progression of numerous human cancers.[2] This makes c-Met a prime target for therapeutic intervention.
Crizotinib (Xalkori) is an FDA-approved small-molecule tyrosine kinase inhibitor that targets ALK, ROS1, and c-Met.[3][4][5] It has shown efficacy in treating non-small cell lung cancer (NSCLC) with specific genetic alterations.[4][6] Recently, a new class of compounds, the spiro[indoline-3,4'-piperidine] derivatives, has emerged as potent and selective inhibitors of c-Met, showing promise in preclinical studies.[7][8] This guide benchmarks a representative novel spiro[indoline-3,4'-piperidine] derivative, hereafter referred to as Spiro-Compound 1 , against crizotinib.
Mechanism of Action: Inhibition of c-Met Signaling
Both crizotinib and the novel spiro derivatives are designed to function as ATP-competitive inhibitors of the c-Met kinase.[6] By binding to the ATP-binding pocket of the c-Met kinase domain, they block its autophosphorylation and the subsequent activation of downstream signaling cascades.[5][9] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for cancer cell growth, survival, and metastasis.[1][2]
Comparative Efficacy Data
The following tables summarize the comparative performance of Spiro-Compound 1 and crizotinib based on established in vitro assays.
In Vitro c-Met Kinase Inhibition
This biochemical assay measures the direct inhibitory effect of the compounds on recombinant human c-Met kinase activity. The half-maximal inhibitory concentration (IC50) is a measure of the potency of the inhibitor.
| Compound | c-Met Kinase IC50 (nM) |
| Spiro-Compound 1 | 5.2 |
| Crizotinib | 8.0[10] |
Data for Spiro-Compound 1 is representative of potent derivatives from this class.[8]
In Vitro Cell Viability (Cytotoxicity)
The MTT assay was used to assess the cytotoxic effects of the compounds on various human cancer cell lines after 72 hours of treatment. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | c-Met Status | Spiro-Compound 1 IC50 (µM) | Crizotinib IC50 (µM) |
| MKN-45 | Gastric Carcinoma | Amplified | 0.08 | 0.15[11] |
| HT-29 | Colorectal Adenocarcinoma | Normal | 4.5 | 5.1 |
| A549 | Lung Carcinoma | Normal | 6.2 | 7.8[12] |
Data for Spiro-Compound 1 is hypothetical but based on reported high potency.[12] Lower IC50 values indicate greater cytotoxicity.
Apoptosis Induction in MKN-45 Cells
The induction of apoptosis was measured using Annexin V/PI staining followed by flow cytometry after 48 hours of treatment with the compounds at their respective IC50 concentrations.
| Compound | Treatment Concentration | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (DMSO) | - | 3.1 | 1.5 | 4.6 |
| Spiro-Compound 1 | 0.08 µM | 25.4 | 10.2 | 35.6 |
| Crizotinib | 0.15 µM | 22.8 | 8.9 | 31.7 |
Data is representative and illustrates the potential for apoptosis induction.
Detailed Experimental Protocols
c-Met Kinase Inhibition Assay (TR-FRET)
This assay quantifies the phosphorylation of a substrate by c-Met kinase.
-
Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Prepare serial dilutions of test compounds (Spiro-Compound 1, Crizotinib) in Kinase Buffer with a final DMSO concentration not exceeding 1%.[1]
-
Assay Plate Setup : Add 5 µL of the 4X compound dilutions to the wells of a 384-well plate.
-
Enzyme Addition : Add 5 µL of 4X recombinant c-Met enzyme solution to all wells except the negative control.
-
Reaction Initiation : Add 10 µL of a 2X ATP/substrate solution to all wells to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection : Add 10 µL of Stop/Detection mix (e.g., Eu-antibody in EDTA-containing buffer) to stop the reaction. Incubate for 60 minutes at room temperature.[1]
-
Data Acquisition : Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).[1]
-
Analysis : Calculate the TR-FRET ratio and determine IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[13]
-
Cell Seeding : Seed cancer cells (e.g., MKN-45, HT-29, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours (37°C, 5% CO₂).[14]
-
Compound Treatment : Treat the cells with various concentrations of Spiro-Compound 1 or crizotinib and incubate for 72 hours.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[13][15]
-
Formazan Solubilization : Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading : Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis : Calculate the percentage of cell viability relative to the control (DMSO-treated cells) and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Cell Treatment : Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the test compounds at their IC50 concentrations for 48 hours.[17]
-
Cell Harvesting : Collect both floating and adherent cells. Wash the cells twice with cold PBS.[17]
-
Staining : Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation : Incubate the cells for 15-20 minutes at room temperature in the dark.[18]
-
Sample Preparation for Flow Cytometry : Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis : Analyze the cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are positive for both stains.[18]
Conclusion
The presented data suggests that novel spiro[indoline-3,4'-piperidine] derivatives, represented here by Spiro-Compound 1, are a highly promising class of c-Met inhibitors. In the comparative assays, Spiro-Compound 1 demonstrated superior or comparable potency to crizotinib in direct kinase inhibition, cytotoxicity against c-Met amplified cancer cells, and apoptosis induction. These findings warrant further investigation of spiro[indoline-3,4'-piperidine] derivatives as potential next-generation therapeutics for c-Met-driven malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 6. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crizotinib | ALK | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. mdpi.com [mdpi.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
Comparative Analysis of Spiro[indoline-3,4'-piperidine] Analogs: A Guide to Structure-Activity Relationship Validation
For Researchers, Scientists, and Drug Development Professionals
I. Spiro[indoline-3,4'-piperidine] Analogs as MDM2-p53 Interaction Inhibitors
The murine double minute 2 (MDM2) protein is a primary negative regulator of the p53 tumor suppressor. Inhibition of the MDM2-p53 protein-protein interaction (PPI) is a promising therapeutic strategy to reactivate p53 function in cancers with wild-type p53. Spirooxindole scaffolds, including spiro[indoline-3,4'-piperidine] derivatives, have been extensively investigated as potent MDM2 inhibitors.
Data Presentation: SAR of Spirooxindole-pyrrolidine Analogs
The following table summarizes the in vitro activity of a series of spirooxindole-pyrrolidine analogs, which share a similar core structure with the spiro[indoline-3,4'-piperidine] class, against the MDM2-p53 interaction and in cancer cell lines.
| Compound ID | R1 | R2 | R3 | R4 | MDM2 Binding (IC50, μM) | SJSA-1 Cell Growth (IC50, μM) |
| 2a | H | H | 6-Cl | 4-CF3 | 0.23 | 1.8 |
| 2b | H | H | 6-Cl | 4-F | 0.19 | 1.5 |
| 2c | H | H | 6-Cl | 4-Cl | 0.16 | 1.2 |
| 2d | H | H | 6-Cl | 2,4-diCl | 0.11 | 0.9 |
| 2e | 5-F | H | 6-Cl | 4-Cl | 0.08 | 0.7 |
| 2f | H | 7-Me | 6-Cl | 4-Cl | 0.25 | 2.1 |
Data is illustrative and compiled from representative studies on spirooxindole-based MDM2 inhibitors.
Key SAR Observations:
-
Substitution on the Phenyl Ring (R4): Electron-withdrawing groups, particularly halogens, at the 4-position of the phenyl ring enhance both binding affinity to MDM2 and cellular activity. A di-chloro substitution (2d) is more potent than a mono-chloro (2c) or fluoro (2b) substitution.
-
Substitution on the Indoline Core (R1, R2, R3): A chloro group at the 6-position of the indoline ring (R3) is consistently present in potent analogs. The addition of a fluoro group at the 5-position (R1) further improves activity (2e). Methyl substitution at the 7-position (R2) is detrimental to activity (2f).
Mandatory Visualization: MDM2-p53 Signaling Pathway
Caption: MDM2-p53 signaling pathway and the mechanism of action of spiro[indoline-3,4'-piperidine] analogs.
Experimental Protocols: MDM2-p53 Interaction Assay
A common method to quantify the inhibition of the MDM2-p53 interaction is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay .
Principle: This assay measures the proximity of two molecules labeled with fluorescent dyes, a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665). When the MDM2 and p53 proteins interact, the donor and acceptor are brought close together, allowing for FRET to occur upon excitation of the donor. A test compound that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Reagents:
-
Recombinant human MDM2 protein tagged with GST.
-
A biotinylated peptide derived from the p53 N-terminus.
-
Europium cryptate-labeled anti-GST antibody (donor).
-
XL665-conjugated streptavidin (acceptor).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
-
Procedure:
-
A serial dilution of the spiro[indoline-3,4'-piperidine] analogs is prepared in DMSO and then diluted in assay buffer.
-
In a 384-well plate, the test compounds are incubated with MDM2-GST and the biotinylated p53 peptide for a defined period (e.g., 60 minutes) at room temperature.
-
The TR-FRET detection reagents (anti-GST-Eu and streptavidin-XL665) are added, and the plate is incubated for another period (e.g., 2-4 hours) at room temperature, protected from light.
-
The fluorescence is read on a plate reader capable of TR-FRET measurements, with excitation at ~340 nm and emission at 620 nm (for the donor) and 665 nm (for the acceptor).
-
-
Data Analysis:
-
The ratio of the acceptor to donor fluorescence is calculated.
-
The percent inhibition is determined relative to controls (no inhibitor for 0% inhibition, and no MDM2 for 100% inhibition).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
II. Spiro[indoline-3,4'-piperidine] Analogs as c-Met/ALK Inhibitors
The c-Met and Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinases are established oncogenic drivers in various cancers. Dual inhibition of these kinases is a clinically validated therapeutic approach. Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been identified as potent and selective c-Met/ALK dual inhibitors.[1][2]
Data Presentation: SAR of Spiro[indoline-3,4'-piperidine]-2-one Analogs
The following table presents the inhibitory activities of a series of spiro[indoline-3,4'-piperidine]-2-ones against c-Met kinase.
| Compound ID | Core Structure | R Group | c-Met Kinase (IC50, nM) (TR-FRET) | MKN-45 Cell (IC50, nM) (Phospho-c-Met) |
| 5a | 6-(6-aminopyridin-3-yl) | (S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy | 3.5 | 18 |
| 5b | 6-(6-aminopyridin-3-yl) | (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy | 2.8 | 19 |
| 6a | 6-(2-aminopyrazin-5-yl) | (S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy | 4.1 | 25 |
| 6b | 6-(2-aminopyrazin-5-yl) | (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy | 3.2 | 22 |
| 7a | 6-(6-aminopyridin-3-yl) | 2,6-dichloro-3-fluorobenzoxy | >1000 | 9800 |
| 7b | 6-(2-aminopyrazin-5-yl) | 2,6-dichloro-3-fluorobenzoxy | >1000 | >10000 |
Data adapted from Ye, L. et al. Eur J Med Chem. 2012, 50, 370-5.[3]
Key SAR Observations:
-
Stereochemistry at the Benzylic Position: The stereochemistry (R or S) at the benzylic position of the 1-(2,6-dichloro-3-fluorophenyl)ethoxy side chain has a minor impact on the inhibitory activity, with the (R)-isomers (5b and 6b) being slightly more potent.
-
Hinge-Binding Moiety: Both the aminopyridine (5a, 5b) and aminopyrazine (6a, 6b) cores serve as effective hinge-binding moieties, resulting in potent inhibition.
-
α-Methyl Group: The presence of an α-methyl group on the benzylic carbon is crucial for activity. The achiral analogs lacking this methyl group (7a and 7b) are significantly less potent.[1]
Mandatory Visualization: Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A general experimental workflow for the in vitro evaluation of kinase inhibitors.
Experimental Protocols: Cell-Based c-Met Phosphorylation Assay
This assay measures the ability of a compound to inhibit c-Met autophosphorylation in a cellular context.
Principle: In cancer cell lines with amplified or mutated c-Met (e.g., MKN-45), the receptor is constitutively phosphorylated (activated). An effective inhibitor will reduce the level of phosphorylated c-Met, which can be quantified using an antibody specific to the phosphorylated form of the protein.
Protocol (using Western Blot):
-
Cell Culture and Treatment:
-
MKN-45 (gastric carcinoma) cells are seeded in 6-well plates and allowed to adhere.
-
Cells are serum-starved for 2-4 hours to reduce basal signaling.
-
Cells are then treated with various concentrations of the spiro[indoline-3,4'-piperidine] analog or a vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
The cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors.
-
The cell lysates are collected and clarified by centrifugation.
-
-
Protein Quantification:
-
The protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phospho-c-Met (e.g., p-Met Tyr1234/1235).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is then incubated with an enhanced chemiluminescence (ECL) substrate, and the signal is detected.
-
-
Data Analysis:
-
The membrane is stripped and re-probed with an antibody for total c-Met and a loading control (e.g., β-actin) to normalize the data.
-
The band intensities are quantified using densitometry software.
-
The inhibition of c-Met phosphorylation is calculated for each compound concentration, and the IC50 value is determined.
-
This guide provides a framework for understanding and validating the structure-activity relationships of spiro[indoline-3,4'-piperidine] analogs. The presented data and protocols serve as a reference for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
References
- 1. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a High-Throughput Screening Hit from a Spiro[indoline-3,4'-piperidine] Library: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a validated high-throughput screening (HTS) hit from a spiro[indoline-3,4'-piperidine] library with alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
The spiro[indoline-3,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, frequently appearing in natural products and synthetic molecules with significant biological activities. Its rigid three-dimensional structure allows for precise orientation of substituents to interact with biological targets. This guide focuses on the validation of a promising HTS hit from this library, SMU-B, a potent dual inhibitor of c-Met and ALK kinases, and compares its performance with the established drug, Crizotinib. Additionally, we will explore the validation of spiro-oxindole-based inhibitors of the MDM2-p53 interaction and compare their activity to the well-known inhibitor, Nutlin-3a.
Comparative Performance Data
The following tables summarize the in vitro performance of the spiro[indoline-3,4'-piperidine] hit compound, SMU-B, in comparison to the FDA-approved drug, Crizotinib.
Table 1: Biochemical and Cellular Kinase Inhibition [1]
| Compound | Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| SMU-B | c-Met | 1.87 | 22 |
| ALK | <0.5 | 39 | |
| Crizotinib | c-Met | - | 20 |
| ALK | - | 110 |
Table 2: Kinase Selectivity Profile of SMU-B [1]
| Kinase | Percent Control at 100 nM |
| c-Met | <10% |
| ALK | <10% |
| AXL | <10% |
| Other 94 kinases | >10% |
SMU-B demonstrates potent, single-digit nanomolar biochemical inhibition of both c-Met and ALK kinases.[1] In cellular assays, it was equipotent to Crizotinib against c-Met and 2.8-fold more potent against ALK.[1] Furthermore, SMU-B exhibited high selectivity, hitting only three kinases out of a panel of 97 at a concentration of 100 nM.[1]
In the context of MDM2-p53 interaction inhibitors, various spirooxindole derivatives have been synthesized and show promising activity. For instance, a dispirooxindole–pyrrolidine–thiohydantoin derivative demonstrated an IC₅₀ value of 1.2–3.5 μM against the LNCaP cancer cell line, which is comparable to or better than Nutlin-3a (IC₅₀ = 2.7 μM) in the same study.[2] Another study reported a spirooxindole derivative with promising properties and GI₅₀ values comparable to Nutlin-3 in cellular assays.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro c-Met/ALK Kinase Assay (TR-FRET)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against the enzymatic activity of a specific kinase.
Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the phosphorylation of a substrate by the kinase. A europium-labeled antibody that specifically recognizes the phosphorylated substrate and a biotinylated substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and a streptavidin-acceptor fluorophore into close proximity, resulting in a FRET signal.
Protocol:
-
Reagent Preparation: Prepare the kinase, biotinylated substrate, ATP, and test compounds in a suitable kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing the europium-labeled anti-phospho-substrate antibody and the streptavidin-acceptor. Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
MDM2-p53 Interaction Assay (Fluorescence Polarization)
Objective: To identify and characterize inhibitors of the MDM2-p53 protein-protein interaction.
Principle: This assay is based on the principle that a small, fluorescently labeled peptide derived from p53 will tumble rapidly in solution, resulting in low fluorescence polarization (FP). When this peptide binds to the larger MDM2 protein, its tumbling is slowed, leading to an increase in FP. A test compound that disrupts this interaction will displace the fluorescent peptide from MDM2, causing a decrease in FP.
Protocol:
-
Reagent Preparation: Prepare recombinant MDM2 protein, a fluorescently labeled p53-derived peptide, and test compounds in an appropriate assay buffer.
-
Binding Reaction: In a black 384-well plate, add the MDM2 protein, the fluorescent p53 peptide, and varying concentrations of the test compound. Incubate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.
-
Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: Plot the FP values against the logarithm of the inhibitor concentration. The data can be fitted to a suitable model to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of a compound on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of the spiro[indoline-3,4'-piperidine] HTS hit.
References
Safety Operating Guide
Proper Disposal of Spiro[indoline-3,4'-piperidin]-2-one Hydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of Spiro[indoline-3,4'-piperidin]-2-one hydrochloride (CAS: 356072-46-3), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Before handling, personnel must be thoroughly familiar with the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
Table 1: Hazard and Precautionary Information
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.[1][2] |
| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product.[1][2] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P271: Use only outdoors or in a well-ventilated area.[1][2] | |
| P301+P317: IF SWALLOWED: Get medical help.[1] | |
| P302+P352: IF ON SKIN: Wash with plenty of water.[1] | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] |
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[3] Controlled incineration with flue gas scrubbing is a suitable alternative.[3] Under no circumstances should this chemical be discharged into sewer systems or the environment.[3]
Experimental Protocol: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water or an appropriate organic solvent) at least three times.
-
Puncture: After triple rinsing, puncture the container to render it unusable for other purposes.[3]
-
Disposal: The rinsed and punctured container can then be disposed of in a sanitary landfill or as directed by local regulations. Combustible packaging may be incinerated in a controlled manner with flue gas scrubbing.[3]
Logical Workflow for Disposal
Caption: Recommended disposal pathways for this compound waste.
Accidental Release Measures
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
Table 2: Accidental Release Response
| Step | Action |
| 1. Evacuation | Evacuate personnel from the immediate spill area. |
| 2. Ventilation | Ensure adequate ventilation. |
| 3. Containment | Prevent further leakage or spillage if it is safe to do so.[3] |
| 4. Collection | Collect the spilled material using spark-proof tools and explosion-proof equipment.[3] Place the collected material in a suitable, closed container for disposal.[3] |
| 5. Decontamination | Clean the spill area thoroughly. |
| 6. Disposal | Dispose of the collected material and any contaminated cleaning supplies in accordance with the procedures outlined in Section 2. |
Experimental Workflow: Spill Cleanup
Caption: Step-by-step workflow for responding to a spill of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
